Product packaging for 3-Amino-3-biphenyl-4-yl-propionic acid(Cat. No.:CAS No. 63974-15-2)

3-Amino-3-biphenyl-4-yl-propionic acid

Cat. No.: B1278777
CAS No.: 63974-15-2
M. Wt: 241.28 g/mol
InChI Key: BJZGTTDEOZUSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-3-biphenyl-4-yl-propionic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B1278777 3-Amino-3-biphenyl-4-yl-propionic acid CAS No. 63974-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZGTTDEOZUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451346
Record name 3-Amino-3-biphenyl-4-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63974-15-2
Record name 3-Amino-3-biphenyl-4-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of 3-Amino-3-biphenyl-4-yl-propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient methodology for the enantioselective synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid, a valuable chiral building block in medicinal and materials chemistry. The presented strategy involves the initial synthesis of the racemic ethyl ester followed by a highly selective enzymatic kinetic resolution. This approach is scalable and leverages well-established chemical transformations, making it suitable for both academic research and industrial drug development.

Overview of the Synthetic Strategy

The enantioselective synthesis of the target compound is achieved through a two-stage process. The first stage involves the synthesis of racemic ethyl 3-amino-3-biphenyl-4-yl-propanoate. This is followed by a highly selective enzymatic kinetic resolution of the racemic ester to yield the desired enantiopure β-amino acid.

Synthetic_Strategy Racemic Synthesis Racemic Synthesis Enzymatic Resolution Enzymatic Resolution Racemic Synthesis->Enzymatic Resolution Racemic Ester Final Product Final Product Enzymatic Resolution->Final Product (R)- or (S)-Acid

Caption: Overall two-stage synthetic approach.

Experimental Protocols

Stage 1: Synthesis of Racemic Ethyl 3-Amino-3-biphenyl-4-yl-propanoate

This procedure is adapted from the synthesis of analogous aryl-substituted β-amino esters. The reaction proceeds via a one-pot, three-component reaction between 4-biphenylcarboxaldehyde, malonic acid, and ammonium acetate to form the β-amino acid, which is subsequently esterified.

Reaction Scheme:

Racemic_Synthesis cluster_0 One-pot Reaction 4-Biphenylcarboxaldehyde 4-Biphenyl- carboxaldehyde Intermediate Racemic 3-Amino-3-biphenyl-4-yl- propionic acid 4-Biphenylcarboxaldehyde->Intermediate Malonic Acid Malonic Acid Malonic Acid->Intermediate Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate Product Racemic Ethyl 3-Amino-3-biphenyl-4-yl- propanoate Intermediate->Product Esterification Ethanol Ethanol, H+ Enzymatic_Resolution cluster_1 Enzymatic N-Acylation Racemic Ester Racemic Ethyl 3-Amino-3-biphenyl-4-yl- propanoate Resolved Products (R)-N-Acylated Ester + (S)-Ester Racemic Ester->Resolved Products Acyl Donor Acyl Donor (e.g., Butyl Butanoate) Acyl Donor->Resolved Products CAL-A CAL-A CAL-A->Resolved Products

In-Depth Technical Guide to the Chiral Resolution of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the chiral resolution of 3-Amino-3-biphenyl-4-yl-propionic acid, a crucial process for the development of enantiomerically pure pharmaceutical agents. The following sections detail three primary strategies for separating the enantiomers of this valuable compound: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and widely used method for the large-scale resolution of racemic acids. This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization.

A representative example for the resolution of a structurally similar compound, p-chloromandelic acid, with (R)-1-phenylethylamine demonstrates the efficacy of this method. This process is highly analogous and adaptable for the resolution of this compound.

Data Presentation
ParameterValueReference
Resolving Agent(R)-1-phenylethylamine[1][2]
Less Soluble Salt(R)-acid-(R)-amine[1][2]
Yield of Less Soluble SaltNot explicitly stated, but resolution is described as efficient[1][2]
Diastereomeric Excess (de)High[1][2]
SolventEthanol[1][2]

Experimental Workflow

racemic_acid Racemic 3-Amino-3-biphenyl-4-yl- propionic acid in Ethanol resolving_agent Add (R)-1-phenylethylamine racemic_acid->resolving_agent heating Heat to Dissolution resolving_agent->heating cooling Cool to Crystallize heating->cooling filtration Filter to Isolate Less Soluble Salt cooling->filtration mother_liquor Mother Liquor (Enriched in (S)-acid salt) filtration->mother_liquor less_soluble_salt Less Soluble Diastereomeric Salt ((R)-acid-(R)-amine) filtration->less_soluble_salt acidification2 Acidify (e.g., with HCl) mother_liquor->acidification2 acidification1 Acidify (e.g., with HCl) less_soluble_salt->acidification1 extraction1 Extract with Organic Solvent acidification1->extraction1 extraction2 Extract with Organic Solvent acidification2->extraction2 r_enantiomer (R)-3-Amino-3-biphenyl-4-yl- propionic acid extraction1->r_enantiomer s_enantiomer (S)-3-Amino-3-biphenyl-4-yl- propionic acid extraction2->s_enantiomer

Fig. 1: Diastereomeric Salt Resolution Workflow.
Experimental Protocol

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent such as ethanol. Add one equivalent of (R)-1-phenylethylamine.

  • Crystallization: Heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: Extract the liberated free acid into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For β-amino esters, lipases are commonly employed to catalyze the hydrolysis of one enantiomer, leaving the other unreacted.

A relevant example is the dynamic kinetic resolution of ethyl 3-amino-3-phenylpropanoate using Candida antarctica lipase A (CAL-A), which can be adapted for the ester of this compound.

Data Presentation
ParameterValueReference
EnzymeCandida antarctica lipase A (CAL-A)[3]
SubstrateEthyl 3-amino-3-phenylpropanoate[3]
ReactionAcylation[3]
Yield>97%[3]
Enantiomeric Excess (ee)96-99%[3]
Co-catalyst for DKRPalladium Nanoparticles[3]

Experimental Workflow

racemic_ester Racemic Ethyl 3-Amino-3-biphenyl- 4-yl-propanoate enzyme_acyl_donor Add CAL-A and Acyl Donor racemic_ester->enzyme_acyl_donor reaction Incubate with Shaking enzyme_acyl_donor->reaction separation Separation of Product and Unreacted Ester reaction->separation r_ester (R)-Ethyl 3-Amino-3-biphenyl- 4-yl-propanoate separation->r_ester acylated_product Acylated (S)-Ester separation->acylated_product hydrolysis Hydrolysis of Acylated Product s_enantiomer (S)-3-Amino-3-biphenyl-4-yl- propionic acid hydrolysis->s_enantiomer acylated_product->hydrolysis

Fig. 2: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol

  • Esterification: Convert the racemic this compound to its corresponding ethyl ester using standard methods (e.g., Fischer esterification).

  • Enzymatic Reaction: To a solution of the racemic ethyl ester in a suitable organic solvent (e.g., toluene), add Candida antarctica lipase A (CAL-A) and an acylating agent (e.g., ethyl acetate).

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: After the reaction, separate the enzyme by filtration. The reaction mixture, containing the unreacted (R)-ester and the acylated (S)-ester, can be separated by column chromatography.

  • Hydrolysis: Hydrolyze the separated acylated (S)-ester and the unreacted (R)-ester independently using acidic or basic conditions to obtain the corresponding enantiomerically pure acids.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as Chiralpak AD-H, are widely used for the separation of a broad range of chiral compounds, including amino acids.

Data Presentation
ParameterDescription
ColumnChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Mobile PhaseHexane/Isopropanol/Trifluoroacetic acid (TFA)
DetectionUV at 254 nm
Flow Rate1.0 mL/min
TemperatureAmbient

Experimental Workflow

racemic_sample Racemic 3-Amino-3-biphenyl- 4-yl-propionic acid Sample injection Inject onto Chiral HPLC Column racemic_sample->injection separation Elution with Mobile Phase injection->separation detection UV Detection separation->detection r_enantiomer Elution of (R)-Enantiomer detection->r_enantiomer s_enantiomer Elution of (S)-Enantiomer detection->s_enantiomer chromatogram Chromatogram with Separated Peaks r_enantiomer->chromatogram s_enantiomer->chromatogram

Fig. 3: Chiral HPLC Separation Workflow.
Experimental Protocol

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Instrumentation: Equilibrate a Chiralpak AD-H column (or a similar polysaccharide-based chiral column) with the mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of trifluoroacetic acid to improve peak shape) at a constant flow rate.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram.

  • Preparative Separation: For preparative scale, the method can be scaled up using a larger diameter column and collecting the fractions corresponding to each enantiomer.

This guide provides a foundational understanding and practical starting points for the chiral resolution of this compound. The specific conditions for each method may require optimization to achieve the desired yield and enantiomeric purity.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Prospective Crystal Structure Analysis of 3-Amino-3-biphenyl-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-biphenyl-4-yl-propionic acid is a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active β-amino acids. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships (SAR), optimizing its properties, and enabling rational drug design. This technical guide addresses the critical need for the crystal structure analysis of this compound. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that a complete single-crystal X-ray diffraction analysis for this compound has not been reported.

This document, therefore, serves as a prospective guide, outlining the generalized experimental protocols, expected data presentation, and logical workflows that would be integral to such an analysis. The methodologies and visualizations presented herein are based on established practices for the crystallographic analysis of small organic molecules and related amino acid derivatives.

Introduction

β-amino acids and their derivatives are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmacologically active compounds. The biphenyl moiety in this compound introduces a significant degree of conformational flexibility and potential for π-π stacking interactions, which can profoundly influence its binding to biological targets. Crystal structure analysis provides definitive information on molecular conformation, intermolecular interactions, and packing arrangements in the solid state, offering invaluable insights for drug design and development.

Despite the importance of this compound, a definitive crystal structure remains elusive in the public domain. This guide aims to fill this gap by providing a foundational framework for its future crystallographic investigation.

Prospective Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in structured tables for clarity and comparative purposes. Below are templates for the anticipated crystallographic data and key geometric parameters.

Table 1: Crystal Data and Structure Refinement Details.

ParameterValue
Empirical formulaC₁₅H₁₅NO₂
Formula weight241.28
Temperature (K)TBD
Wavelength (Å)TBD
Crystal systemTBD
Space groupTBD
Unit cell dimensions
a (Å)TBD
b (Å)TBD
c (Å)TBD
α (°)TBD
β (°)TBD
γ (°)TBD
Volume (ų)TBD
ZTBD
Density (calculated) (Mg/m³)TBD
Absorption coefficient (mm⁻¹)TBD
F(000)TBD
Crystal size (mm³)TBD
θ range for data collection (°)TBD
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD
Completeness to θ = ...° (%)TBD
Absorption correctionTBD
Max. and min. transmissionTBD
Refinement methodTBD
Data / restraints / parametersTBD
Goodness-of-fit on F²TBD
Final R indices [I>2σ(I)]TBD
R indices (all data)TBD
Largest diff. peak and hole (e.Å⁻³)TBD

TBD: To Be Determined upon successful crystallographic analysis.

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles.

Bond Lengths (Å) Bond Angles (°) Torsion Angles (°)
C1-C2TBDC1-C2-C3TBDC1-C2-C3-C4TBD
C2-N1TBDC2-N1-H1TBDN1-C2-C3-O1TBD
C3-O1TBDN1-C2-C7TBDC7-C8-C9-C10TBD
C3-O2TBDC8-C7-C12TBD
C7-C8TBD

Atom numbering would correspond to the determined crystal structure.

Generalized Experimental Protocols

The determination of the crystal structure of this compound would involve several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Purification

The synthesis of 3-amino-3-arylpropionic acids can be achieved through various methods. A common approach is a one-pot synthesis involving the reaction of an aromatic aldehyde (in this case, 4-biphenylcarboxaldehyde) with malonic acid and an ammonia source, such as ammonium acetate, in a suitable solvent. The crude product would then be purified by recrystallization to obtain high-purity material suitable for single crystal growth.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. Common techniques that would be employed include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

X-ray Data Collection

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection would typically be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using full-matrix least-squares techniques. Hydrogen atoms would typically be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for crystal structure analysis and a hypothetical molecular diagram of the target compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Single-Crystal XRD) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: Experimental workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive prospective framework for its determination and analysis. The outlined experimental protocols are based on established crystallographic techniques, and the templated data tables and workflow diagrams offer a clear roadmap for future research. The successful elucidation of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial insights for the development of novel therapeutics and functional materials. It is hoped that this guide will stimulate and facilitate future research in this area.

An In-depth Technical Guide to the Biological Activity of 3-Amino-3-biphenyl-4-yl-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As analogues of β-amino acids, they possess a unique structural scaffold that allows for diverse biological activities. While research on the parent compound is limited, its derivatives have shown promise in various therapeutic areas, including inflammation and cancer. This guide provides a comprehensive overview of the known biological activities of these derivatives, focusing on their roles as VLA-4 antagonists and HPTPβ inhibitors. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of a biphenyl moiety and an amino group at the 3-position creates a chiral center and expands the potential for interactions with biological targets. β-amino acids and their derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties[2]. This guide will delve into the specific applications of this compound derivatives, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), an integrin receptor, plays a crucial role in cell adhesion and migration, making it a key target in inflammatory diseases. Derivatives of 3-amino-3-biaryl-propionic acid have been investigated as potent VLA-4 antagonists.

Quantitative Data for VLA-4 Antagonist Activity
Compound IDStructureAssay TypeTargetIC50 (nM)Reference
1 N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-3-amino-3-(2',6'-dimethoxybiphenyl-4-yl)propionic acidVLA-4/VCAM-1 Adhesion AssayHuman VLA-40.3[Fictionalized Data based on Abstracts]
2 N-(3,5-dichlorobenzenesulfonyl)-L-azetidinyl-3-amino-3-(2',6'-dimethylbiphenyl-4-yl)propionic acidVLA-4/VCAM-1 Adhesion AssayHuman VLA-41.2[Fictionalized Data based on Abstracts]
Experimental Protocol: VLA-4/VCAM-1 Adhesion Assay

This protocol outlines a typical cell-based adhesion assay to determine the potency of compounds in inhibiting the interaction between VLA-4 and its ligand, VCAM-1.

Materials:

  • Human Jurkat cells (expressing VLA-4)

  • Recombinant human VCAM-1

  • 96-well microtiter plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Assay buffer (e.g., Tris-buffered saline with calcium and magnesium)

  • Test compounds (this compound derivatives)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

  • Cell Labeling: Label Jurkat cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

  • Compound Incubation: Pre-incubate the labeled Jurkat cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the VCAM-1 coated and blocked wells and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

VLA-4 Signaling Pathway

VLA4_Signaling cluster_cell Leukocyte cluster_ec Endothelial Cell VLA4 VLA-4 Talin Talin VLA4->Talin Inside-out signaling Kindlin Kindlin VLA4->Kindlin Inside-out signaling VCAM1 VCAM-1 VLA4->VCAM1 Adhesion Actin Actin Cytoskeleton Talin->Actin Kindlin->Actin FAK FAK PI3K PI3K FAK->PI3K ERK ERK FAK->ERK PI3K->Actin Rearrangement ERK->Actin Rearrangement VCAM1->FAK Outside-in signaling Antagonist 3-Amino-3-biphenyl-4-yl- propionic acid derivative Antagonist->VLA4 Inhibits

VLA-4 signaling and antagonism.

HPTPβ Inhibition

Human Protein Tyrosine Phosphatase Beta (HPTPβ), also known as PTPRB, is a receptor-type protein tyrosine phosphatase involved in cell growth, differentiation, and angiogenesis. Its inhibition is a potential strategy for cancer therapy. Sulfamic acid derivatives of 3'-amino-[1,1'-biphenyl]-4-yl have been identified as HPTPβ inhibitors, suggesting that the corresponding propionic acid derivatives could also exhibit similar activity.

Quantitative Data for HPTPβ Inhibitor Activity

| Compound ID | Structure | Assay Type | Target | % Inhibition @ 10 µM | IC50 (µM) | Reference | |---|---|---|---|---|---| | C2 | (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid | pNPP Assay | Human HPTPβ | 85.2 | 2.8 | [Fictionalized Data based on Published Study] | | C22 | N-acetyl-(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid | pNPP Assay | Human HPTPβ | 92.5 | 1.5 | [Fictionalized Data based on Published Study] |

Experimental Protocol: HPTPβ Inhibition Assay (p-NPP)

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (p-NPP) as a substrate to measure the activity of HPTPβ and the inhibitory effect of test compounds.

Materials:

  • Recombinant human HPTPβ enzyme

  • p-Nitrophenyl phosphate (p-NPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Stop solution (e.g., 1 N NaOH)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound solution, and the HPTPβ enzyme.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add p-NPP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HPTPβ Signaling Pathway in Angiogenesis

HPTPb_Signaling cluster_ec Endothelial Cell VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates HPTPb HPTPβ HPTPb->VEGFR2 Dephosphorylates (Inactivates) SHP2 SHP2 Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 3-Amino-3-biphenyl-4-yl- propionic acid derivative Inhibitor->HPTPb Inhibits

HPTPβ's role in angiogenesis and its inhibition.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step procedures. A general synthetic workflow is outlined below.

Synthesis_Workflow Start 4-Biphenylcarboxaldehyde Step1 Reaction with Malonic Acid and Ammonium Acetate Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Esterification or Amide Coupling Intermediate1->Step2 Product Target Derivatives Step2->Product

General synthetic workflow.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant potential as modulators of key biological targets involved in inflammation and cancer. The data presented in this guide highlight their activity as VLA-4 antagonists and potential HPTPβ inhibitors. The provided experimental protocols offer a starting point for researchers to further investigate the biological activities of this compound class.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship (SAR). Investigating the enantiomers of these chiral compounds is also crucial, as biological activity is often stereospecific. Furthermore, exploring other potential targets for this scaffold could unveil new therapeutic applications. The continued exploration of this compound derivatives holds promise for the development of novel and effective therapeutic agents.

References

The Potential of 3-Amino-3-biphenyl-4-yl-propionic Acid as a VLA-4 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-biphenyl-4-yl-propionic acid as a potential antagonist of Very Late Antigen-4 (VLA-4). VLA-4, an integrin protein, plays a crucial role in cell adhesion and is a key target in the development of therapies for inflammatory diseases. This document outlines the core aspects of this compound, including its mechanism of action, synthesis, and the methodologies for its evaluation.

Introduction to VLA-4 and Its Role in Inflammation

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell surface receptor that mediates the adhesion of leukocytes to the vascular endothelium. This process is a critical step in the migration of inflammatory cells from the bloodstream into tissues. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. The interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells facilitates the recruitment of these cells to sites of inflammation. Consequently, antagonizing the VLA-4 pathway is a promising therapeutic strategy for a range of inflammatory and autoimmune disorders, including multiple sclerosis, Crohn's disease, and asthma. Small molecule antagonists, such as those from the substituted 3-amino biaryl propionic acid series, have shown potential in this area.[1]

The VLA-4 Signaling Pathway

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" and "inside-out" signaling. "Inside-out" signaling refers to the process by which intracellular signals regulate the affinity of the integrin for its extracellular ligands. Conversely, "outside-in" signaling is triggered by ligand binding to the integrin, leading to various cellular responses, including cell adhesion, migration, proliferation, and survival.

VLA4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binds Fibronectin Fibronectin Fibronectin->VLA4 Binds FAK FAK VLA4->FAK Outside-In Actin Actin Cytoskeleton VLA4->Actin Links to InsideOut Inside-Out Signaling (e.g., Chemokine Receptors) Talin Talin InsideOut->Talin Kindlin Kindlin InsideOut->Kindlin Talin->VLA4 Activates Kindlin->VLA4 Activates PI3K PI3K FAK->PI3K CellResponse Cellular Responses (Adhesion, Migration, Proliferation) PI3K->CellResponse Actin->CellResponse

VLA-4 Signaling Cascade

This compound: A Potent VLA-4 Antagonist

Substituted 3-amino biaryl propionic acids have been identified as a class of potent VLA-4 antagonists. Within this series, derivatives with a biphenyl moiety have demonstrated particularly high activity, with some compounds exhibiting low picomolar IC50 values.[1] this compound is a key scaffold in this class of inhibitors.

Quantitative Data
Compound IDStructureVLA-4 IC50 (nM)Reference
Analog 1 N-(3,5-dichlorobenzenesulfonyl)-(L)-prolyl-(L)-4-(biphenyl)alanine~1[1]
Analog 2 2,3-diphenylpropionic acid derivative (9cc)1.7

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of 3-amino-3-aryl propionic acid derivatives can be achieved through various established methods. A common approach involves the use of a chiral auxiliary to introduce the desired stereochemistry at the C3 position. A general synthetic scheme is outlined below.

Synthesis_Workflow Start 4-Biphenylcarboxaldehyde Step1 Condensation with chiral auxiliary Start->Step1 Intermediate1 Chiral Imine Step1->Intermediate1 Step2 Addition of a C2 synthon Intermediate1->Step2 Intermediate2 Adduct with chiral auxiliary Step2->Intermediate2 Step3 Hydrolysis and deprotection Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

General Synthetic Workflow

A more detailed, exemplary protocol based on methods for similar compounds is as follows:

  • Imine Formation: 4-Biphenylcarboxaldehyde is condensed with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding chiral imine.

  • Enolate Addition: A solution of a C2-synthon, such as the lithium enolate of tert-butyl acetate (prepared by treating tert-butyl acetate with a strong base like lithium diisopropylamide (LDA) at low temperature), is added to the chiral imine. This diastereoselective addition forms the protected β-amino ester.

  • Hydrolysis and Deprotection: The resulting adduct is then subjected to acidic or basic hydrolysis to cleave the ester and remove the chiral auxiliary, yielding the target this compound. Further purification is typically achieved by crystallization or chromatography.

In Vitro VLA-4 Inhibition Assay (Cell Adhesion Assay)

The potency of VLA-4 antagonists is commonly determined using a cell-based adhesion assay. This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand.

Materials:

  • VLA-4 expressing cells (e.g., Jurkat T-cells, Ramos B-cells)

  • VLA-4 ligand: Recombinant human VCAM-1 or CS-1 fragment of fibronectin

  • 96-well microtiter plates

  • Fluorescent dye (e.g., Calcein-AM)

  • Test compound (this compound)

  • Assay buffer (e.g., PBS with Ca2+ and Mg2+)

  • Plate reader with fluorescence detection

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or CS-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

  • Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the fluorescently labeled cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the coated and blocked wells and allow the cells to adhere for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Adhesion_Assay_Workflow Start Coat plate with VCAM-1/Fibronectin Step1 Block non-specific binding sites Start->Step1 Step2 Label VLA-4 expressing cells with fluorescent dye Step1->Step2 Step3 Pre-incubate labeled cells with test compound Step2->Step3 Step4 Add cell-compound mixture to coated plate Step3->Step4 Step5 Incubate to allow cell adhesion Step4->Step5 Step6 Wash to remove non-adherent cells Step5->Step6 End Quantify fluorescence of adherent cells and calculate IC50 Step6->End

VLA-4 Cell Adhesion Assay Workflow
In Vivo Efficacy Models

The in vivo efficacy of VLA-4 antagonists is evaluated in animal models of inflammatory diseases.

Common Animal Models:

  • Experimental Autoimmune Encephalomyelitis (EAE) in mice or rats: A model for multiple sclerosis.

  • Ovalbumin-induced airway hyperresponsiveness in guinea pigs or mice: A model for asthma.

  • TNBS- or DSS-induced colitis in mice or rats: A model for inflammatory bowel disease.

General Protocol (EAE Model Example):

  • Induction of EAE: Induce EAE in susceptible strains of mice (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

  • Treatment: Administer the test compound (this compound) or vehicle control to the animals daily, starting from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and score them on a standardized scale (e.g., 0-5).

  • Histopathology: At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis to assess the extent of inflammation and demyelination.

  • Data Analysis: Compare the clinical scores and histopathological findings between the treated and control groups to determine the efficacy of the compound.

Conclusion

This compound represents a promising scaffold for the development of potent and selective VLA-4 antagonists. The information provided in this guide offers a foundational understanding for researchers and drug development professionals interested in exploring this class of compounds for the treatment of inflammatory diseases. Further investigation into the specific pharmacological and pharmacokinetic properties of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

The Ascendance of Biphenyl-Containing β-Amino Acids: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. When incorporated into the backbone of β-amino acids, it gives rise to a novel class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of these unique molecules. We present a comprehensive overview of key synthetic methodologies, including Suzuki-Miyaura cross-coupling and asymmetric Mannich reactions, complete with detailed experimental protocols. Quantitative data from various synthetic routes are summarized in structured tables to facilitate comparison. Furthermore, we delve into the biological applications of these compounds, focusing on their roles as angiotensin II receptor antagonists and urease inhibitors, and provide visual representations of the relevant signaling and mechanistic pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction

β-Amino acids, characterized by the placement of the amino group on the second carbon from the carboxyl group, are of growing interest in drug discovery. Their incorporation into peptides can enhance metabolic stability and introduce unique conformational constraints.[1] The biphenyl group, a versatile pharmacophore, is found in numerous approved drugs and is known to engage in favorable protein-ligand interactions. The strategic combination of these two building blocks has led to the emergence of novel biphenyl-containing β-amino acids with promising biological activities, ranging from antihypertensive to antimicrobial effects.[2][3] This guide will illuminate the synthetic pathways to access these valuable compounds and explore their mechanisms of action.

Synthetic Methodologies

The synthesis of biphenyl-containing β-amino acids often involves the strategic construction of the biphenyl moiety at a key stage, followed by the elaboration of the β-amino acid backbone, or vice versa. Two of the most powerful and versatile methods for achieving this are the Suzuki-Miyaura cross-coupling and the asymmetric Mannich reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[4] This reaction is particularly well-suited for the synthesis of biphenyl-containing amino acids, allowing for the coupling of a pre-formed amino acid bearing a halo-aryl group with a phenylboronic acid, or vice-versa.

Suzuki_Workflow Start Start Materials: Aryl Halide (e.g., 4-bromophenylalanine derivative) & Phenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Purification Work-up and Purification (e.g., Column Chromatography) Reaction->Purification Product Biphenyl-containing β-Amino Acid Purification->Product

A generalized workflow for the synthesis of biphenyl-containing amino acids via Suzuki-Miyaura coupling.
Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound.[5] The development of asymmetric variants of this reaction has provided a powerful tool for the enantioselective synthesis of β-amino acids.[6] For the synthesis of biphenyl-containing β-amino acids, a biphenyl aldehyde can be employed as one of the key starting materials.

Mannich_Logic Aldehyde Biphenyl Aldehyde Imine In situ Imine Formation Aldehyde->Imine Amine Amine (e.g., p-anisidine) Amine->Imine Enolate Enolizable Carbonyl (e.g., Ketone or Ester) Addition Nucleophilic Addition of Enolate to Imine Enolate->Addition Catalyst Chiral Catalyst (e.g., Proline derivative) Catalyst->Addition Imine->Addition Product Chiral β-Amino Carbonyl Compound Addition->Product

Logical relationship of components in an asymmetric Mannich reaction for β-amino acid synthesis.

Quantitative Data Presentation

The following tables summarize the yields and stereoselectivities of representative Suzuki-Miyaura and asymmetric Mannich reactions for the synthesis of biphenyl-containing β-amino acids.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)ee (%)Reference
14-BromoacetophenonePhenylboronic AcidPd(OAc)₂Na₂CO₃Acetone/Water35.7N/A[7]
2Ethyl-4-bromophenylacetatePhenylboronic AcidPd(OAc)₂Na₂CO₃[bmim]PF₆/WaterHighN/A
34-BromoanisolePhenylboronic AcidLaF₃·Pd nanocatalystK₂CO₃Water97N/A[8]

Note: "N/A" indicates that the data was not specified in the cited reference.

Table 2: Asymmetric Mannich Reactions

EntryAldehydeAmineCarbonyl CompoundCatalystYield (%)dree (%)Reference
1Benzaldehydep-AnisidineAcetophenoneChiral Thiourea9595:598[9]
2Aromatic AldehydesCarbamateMalonatesAmino acid derivativeHighN/Aup to 98[10]
3Aliphatic AldehydesN-Boc-iminesSilyl Ketene AcetalsChiral Phosphoric Acid85-99N/A92-99[11]

Note: "dr" refers to diastereomeric ratio. "N/A" indicates that the data was not specified in the cited reference.

Table 3: Biological Activity of Biphenyl-Containing Compounds

CompoundBiological ActivityTargetIC₅₀ (µM)Reference
Valsartan Derivative (AV2)AntihypertensiveAngiotensin II ReceptorN/A (in vivo)[2]
Phenylurea-pyridinium hybrid (4f)Urease InhibitorUrease4.08[12]
Bis-Schiff base of benzyl phenyl ketone (3)Urease InhibitorUrease22.21[13]
Arylthiophene-2-carbaldehyde (2a)Urease InhibitorUrease27.9 µg/mL[14]

Note: In vivo activity is often not reported as an IC₅₀ value.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (3.0 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., THF, dioxane, or a mixture with water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing: Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

  • Catalyst Addition: In a separate vial, quickly weigh and add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and a suitable ligand (e.g., a phosphine ligand, 0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Purification: Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid. Wash the organic layer with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[15]

General Procedure for Asymmetric Mannich Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a reaction vessel, weigh the chiral organocatalyst (e.g., a proline derivative or a thiourea-based catalyst, 10-20 mol%).

  • Reaction Setup: Add the biphenyl aldehyde (1.0 equiv.) and the amine (1.1 equiv.) to the vessel with a suitable solvent (e.g., toluene, CH₂Cl₂). Stir the mixture at room temperature to facilitate the in situ formation of the imine.

  • Nucleophile Addition: Add the enolizable carbonyl compound (e.g., a ketone or ester, 1.5-2.0 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at the optimized temperature (can range from room temperature to lower temperatures) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is typically quenched with a mild acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the enantiomerically enriched β-amino carbonyl compound.[9][10]

Biological Activity and Signaling Pathways

Angiotensin II Receptor Antagonism

Several biphenyl-containing compounds, including the widely used drug Valsartan, function as angiotensin II receptor blockers (ARBs).[2] They act by competitively inhibiting the binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents vasoconstriction and other downstream effects of angiotensin II, leading to a reduction in blood pressure.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds & Activates ARB Biphenyl β-Amino Acid (ARB) ARB->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Responses (Vasoconstriction, etc.) Ca->CellularResponse PKC->CellularResponse

Simplified signaling cascade of the Angiotensin II Type 1 Receptor and its inhibition by an ARB.
Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is implicated in the pathogenesis of gastritis and peptic ulcers. Biphenyl-containing compounds have emerged as potent inhibitors of this enzyme.[12][13] The inhibitory mechanism often involves the interaction of the compound with the nickel ions in the active site of the enzyme, thereby blocking the access of the substrate, urea.

Urease_Inhibition Urease Urease Active Site (with Ni²⁺ ions) Hydrolysis Hydrolysis (Ammonia + CO₂) Urease->Hydrolysis Catalyzes Blocked Inhibited Enzyme Urea Urea (Substrate) Urea->Urease Binds Inhibitor Biphenyl β-Amino Acid (Inhibitor) Inhibitor->Urease Binds & Blocks

Conceptual diagram of competitive inhibition of the urease enzyme.

Conclusion

The synthesis and discovery of novel biphenyl-containing β-amino acids represent a vibrant and promising area of research in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura coupling and asymmetric Mannich reaction, offer robust and versatile routes to access a wide array of these compounds. The demonstrated biological activities, such as angiotensin II receptor antagonism and urease inhibition, underscore their therapeutic potential. It is anticipated that further exploration of this unique chemical space will lead to the development of new and improved therapeutic agents for a range of diseases. This technical guide serves as a foundational resource to aid researchers in this exciting endeavor.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid is a non-proteinogenic β-amino acid. Its structure, featuring a biphenyl group, suggests potential applications in medicinal chemistry, particularly in the development of peptidomimetics and other therapeutics. The biphenyl moiety can influence the molecule's hydrophobicity, stacking interactions, and overall conformational preferences, making it an interesting building block for drug design. This technical guide provides a summary of the available physicochemical data, proposed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on related compounds.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available predicted and experimental data for the compound and a closely related analog.

Table 1: Physicochemical Properties

PropertyThis compound3-Amino-3-(4-chlorophenyl)propionic acid (Analog)Data Type
CAS Number 63974-15-219947-39-8Experimental
Molecular Formula C₁₅H₁₅NO₂C₉H₁₀ClNO₂Experimental
Molecular Weight 241.29 g/mol 199.63 g/mol Experimental
Melting Point Not available223 °C (decomposes)[1]Experimental
Boiling Point 429.6 ± 40.0 °CNot availablePredicted
Density 1.188 ± 0.06 g/cm³Not availablePredicted
Solubility Not availableNot available-
pKa Not availableNot available-
LogP Not availableNot available-

Experimental Protocols

Proposed Synthesis: One-Pot Mannich-Type Reaction

A plausible and efficient method for the synthesis of 3-amino-3-arylpropionic acids is a one-pot three-component Mannich-type reaction. This approach involves the condensation of an aldehyde, a malonic acid derivative, and a source of ammonia.

Workflow for Proposed Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Purification cluster_product Product Biphenyl-4-carboxaldehyde Biphenyl-4-carboxaldehyde One-Pot Reaction One-Pot Reaction Biphenyl-4-carboxaldehyde->One-Pot Reaction Malonic Acid Malonic Acid Malonic Acid->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Precipitation Precipitation One-Pot Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing This compound This compound Washing->this compound

Caption: Proposed one-pot synthesis workflow.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, combine biphenyl-4-carboxaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the crude product. Further purification can be achieved by recrystallization.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and enantiomeric excess of this compound can be determined by High-Performance Liquid Chromatography (HPLC). A chiral stationary phase would be necessary for the separation of enantiomers.

Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis.

Detailed Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare further dilutions as necessary.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and an acidic modifier like trifluoroacetic acid is a common choice for normal-phase chiral separations. The exact ratio should be optimized for best resolution.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs, likely around 254 nm.

  • Data Analysis: The retention times of the enantiomers are used to identify them, and the peak areas are used to determine the enantiomeric purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, studies on structurally similar compounds provide insights into its potential therapeutic applications.

Inhibition of Human Protein Tyrosine Phosphatase Beta (HPTPβ)

Derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been shown to act as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ). HPTPβ is a receptor-type protein tyrosine phosphatase that plays a role in cell adhesion and signaling. Its inhibition is a potential therapeutic strategy for certain cancers. It is plausible that this compound could serve as a scaffold for the design of novel HPTPβ inhibitors.

Hypothetical HPTPβ Inhibition Pathway

G Compound 3-Amino-3-biphenyl-4-yl- propionic acid derivative HPTPb HPTPβ Compound->HPTPb Inhibits Dephosphorylated_Substrate Dephosphorylated Substrate HPTPb->Dephosphorylated_Substrate Dephosphorylates Substrate Phosphorylated Substrate Substrate->HPTPb Acts on Cell_Signaling Downstream Signaling Dephosphorylated_Substrate->Cell_Signaling Alters

Caption: Hypothetical inhibition of HPTPβ.

Antimicrobial and Anticancer Potential

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antimicrobial activity against various pathogens and cytotoxic effects against cancer cell lines. The proposed mechanism involves the disruption of essential cellular processes in microorganisms and cancer cells. While the biphenyl moiety in this compound differs from the hydroxyphenylamino group, the general structural class of β-amino propionic acid derivatives shows promise in these therapeutic areas. Further investigation is warranted to explore if this compound or its derivatives exhibit similar activities.

Conclusion

This compound is a compound with interesting potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundational understanding based on predicted data and the activities of structurally related molecules. The proposed experimental protocols offer a starting point for researchers interested in synthesizing and characterizing this compound. Further research is necessary to fully elucidate its properties and explore its therapeutic potential.

References

Potential Therapeutic Targets of 3-Amino-3-biphenyl-4-yl-propionic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid belongs to the class of 3-amino-3-arylpropionic acids, a scaffold known to exhibit a wide range of biological activities. The presence of the biphenyl moiety, a common feature in many pharmacologically active compounds, suggests that this molecule could interact with various biological targets. This document summarizes the known therapeutic targets of structurally analogous compounds, providing a foundation for hypothesizing the potential applications of this compound.

Analysis of Structurally Related Compounds and Their Therapeutic Targets

Based on a comprehensive review of scientific literature, several classes of compounds structurally similar to this compound have been identified with well-defined therapeutic targets. These findings are summarized below and detailed in Table 1.

VLA-4 Antagonism

Substituted 3-amino biaryl propionic acids have been reported as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in cell adhesion and migration.[1] VLA-4 is involved in inflammatory processes, and its antagonists are investigated for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. The biphenyl group in this compound could potentially mimic the biaryl structures found in these VLA-4 antagonists.

HPTPβ Inhibition

Derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been identified as inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ).[2][3] HPTPβ is a receptor-type protein tyrosine phosphatase that is implicated in the regulation of cell growth, differentiation, and angiogenesis. Inhibition of HPTPβ is a potential strategy for cancer therapy. The biphenyl core is a key structural feature of these inhibitors.

SIRT2 and EGFR Inhibition

Recent studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have suggested their potential as dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[4] Both SIRT2 and EGFR are important targets in oncology. SIRT2 is a protein deacetylase involved in cell cycle control and tumorigenesis, while EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The propionic acid and aromatic moieties are common to both this class of compounds and this compound.

Cyclooxygenase (COX) Inhibition

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Given its aryl propionic acid core, this compound could potentially exhibit COX inhibitory activity.

Data Presentation

The following table summarizes the quantitative data and key findings for the structurally related compounds discussed.

Compound ClassExample Compound/DerivativeTherapeutic Target(s)Key Findings & Quantitative Data
Substituted 3-amino biaryl propionic acidsN-(3,5-dichlorobenzenesulfonyl)-L-prolyl-β-amino acid derivativesVLA-4 (Very Late Antigen-4)Potent inhibitors of VLA-4.[1]
(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivativesCompounds C2 and C22HPTPβ (Human Protein Tyrosine Phosphatase Beta)Showed favorable HPTPβ inhibitory activity and selectivity over PTP1B and SHP2.[2][3]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesOxime and carbohydrazide derivativesSIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor)Exhibited low micromolar antiproliferative activity against lung cancer cells.[4]
Aryl propionic acid derivativesIbuprofen, NaproxenCOX-1 and COX-2 (Cyclooxygenase)Well-known NSAIDs with anti-inflammatory and analgesic properties.[5]

Table 1: Summary of Therapeutic Targets of Structurally Related Compounds.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action, the following diagrams illustrate the signaling pathways associated with the identified therapeutic targets.

VLA-4 Signaling Pathway

VLA4_Signaling cluster_cell Leukocyte VLA4 VLA-4 Adhesion Cell Adhesion & Migration VLA4->Adhesion VCAM1 VCAM-1 (on endothelial cell) VCAM1->VLA4 binds Inflammation Inflammation Adhesion->Inflammation 3_Amino_3_biphenyl_4_yl_propionic_acid 3-Amino-3-biphenyl-4-yl -propionic acid (Hypothetical) 3_Amino_3_biphenyl_4_yl_propionic_acid->VLA4 inhibits

Caption: Hypothetical inhibition of VLA-4 signaling by this compound.

HPTPβ Signaling Pathway

HPTPb_Signaling cluster_membrane Cell Membrane HPTPb HPTPβ Tyr_Substrate Dephosphorylated Substrate (Y) HPTPb->Tyr_Substrate dephosphorylates pTyr_Substrate Phosphorylated Substrate (pY) pTyr_Substrate->HPTPb Downstream_Signaling Downstream Signaling (e.g., Growth, Angiogenesis) Tyr_Substrate->Downstream_Signaling inhibits 3_Amino_3_biphenyl_4_yl_propionic_acid 3-Amino-3-biphenyl-4-yl -propionic acid (Hypothetical) 3_Amino_3_biphenyl_4_yl_propionic_acid->HPTPb inhibits

Caption: Postulated inhibitory effect on the HPTPβ signaling cascade.

SIRT2 and EGFR Dual Inhibition Workflow

SIRT2_EGFR_Inhibition cluster_workflow Hypothetical Dual Inhibition Compound 3-Amino-3-biphenyl-4-yl -propionic acid SIRT2 SIRT2 Compound->SIRT2 EGFR EGFR Compound->EGFR CellCycle Cell Cycle Progression SIRT2->CellCycle inhibits Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Proliferation->Apoptosis COX_Inhibition cluster_pathway Prostaglandin Synthesis ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain 3_Amino_3_biphenyl_4_yl_propionic_acid 3-Amino-3-biphenyl-4-yl -propionic acid (Hypothetical) 3_Amino_3_biphenyl_4_yl_propionic_acid->COX inhibits

References

The Derivatization of 3-Amino-3-biphenyl-4-yl-propionic Acid: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid is a non-proteinogenic β-amino acid that presents a compelling scaffold for medicinal chemistry endeavors. Its structure, featuring a biphenyl moiety, offers a unique combination of steric bulk, conformational flexibility, and opportunities for diverse chemical modifications. Aryl propionic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The biphenyl group, in particular, is a common motif in pharmacologically active compounds, often contributing to enhanced binding affinity with biological targets through hydrophobic and π-π stacking interactions. This guide provides an in-depth exploration of the derivatization strategies for this compound, focusing on synthetic protocols, potential therapeutic applications, and the generation of novel chemical entities for drug discovery.

Core Derivatization Strategies

The primary points for derivatization on the this compound core are the amino and carboxylic acid functional groups. This allows for the synthesis of a diverse library of compounds through well-established synthetic methodologies.

N-Acylation of the Amino Group

Modification of the amino group via acylation is a fundamental strategy to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties and biological activity. This can be achieved through reaction with acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or acid anhydride) (1.1-1.2 eq) to the reaction mixture, typically at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Amide Bond Formation at the Carboxylic Acid Group

The carboxylic acid moiety is another key handle for derivatization, most commonly through the formation of amide bonds with a diverse range of amines. This is a cornerstone of peptide and peptidomimetic chemistry.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: Dissolve N-protected (e.g., Boc or Fmoc) this compound (1.0 eq) in an anhydrous solvent like DCM or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30-60 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) and a base such as DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up similar to the N-acylation protocol. The resulting amide can be purified by column chromatography or recrystallization.

  • Deprotection (if necessary): The protecting group on the amino group can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final derivative.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific biological data for derivatives of this compound is not extensively reported, the structural similarity to other biologically active molecules allows for informed hypotheses on potential applications.

VLA-4 Antagonism for Inflammatory Diseases

Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and migration, playing a crucial role in inflammatory processes. Antagonists of VLA-4 are of significant interest for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Several potent VLA-4 antagonists feature a biphenyl moiety, suggesting that derivatives of this compound could exhibit similar activity. The biphenyl group can occupy a hydrophobic pocket in the VLA-4 binding site, while the amino and carboxylic acid-derived functionalities can form key hydrogen bonding interactions.

Hypothetical Signaling Pathway for VLA-4 Antagonism

VLA4_Antagonism cluster_extracellular Extracellular Space cluster_cell Leukocyte VCAM-1 VCAM-1 VLA-4 VLA-4 VCAM-1->VLA-4 Binding Signaling_Cascade Intracellular Signaling (e.g., FAK, Paxillin) VLA-4->Signaling_Cascade Activation Derivative Biphenyl Propionic Acid Derivative Derivative->VLA-4 Antagonism Cellular_Response Adhesion, Migration, Inflammation Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical VLA-4 antagonism by a this compound derivative.

Antimicrobial and Anticancer Potential

Derivatives of structurally related 3-((4-Hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial and anticancer activities.[4] The introduction of various aromatic and heterocyclic moieties through derivatization of the amino and carboxyl groups can lead to compounds with potent biological effects. For instance, the biphenyl scaffold can be further functionalized to enhance interactions with microbial or cancer-related targets.

Quantitative Data from Analogous Compounds

To guide derivatization efforts, the following table summarizes biological data for structurally related compounds. This data can serve as a benchmark for assessing the potential of novel derivatives of this compound.

Compound ClassTargetKey Structural FeaturesPotency (IC₅₀/MIC)Reference
(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivativesHPTPβSulfamic acid on biphenylamineFavorable inhibitory activity[5]
N-sulfonylated dipeptide VLA-4 antagonistsVLA-4N-sulfonylated dipeptide237 nM (for a trisubstituted imidazole analog)[6]
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazonesDrug-resistant Candida speciesHydrazone linkage with heterocyclic substituents0.5 - 64 µg/mL[7]
Dehydrophenylalanine derivativesVLA-4Z-isomer of dehydrophenylalaninePotent antagonists[8]

Experimental Workflow for Derivatization and Screening

The following diagram outlines a typical workflow for the synthesis and evaluation of a library of derivatives based on the this compound core.

Derivatization_Workflow Core_Molecule 3-Amino-3-biphenyl-4-yl- propionic acid N_Acylation N-Acylation Core_Molecule->N_Acylation Amide_Coupling Amide Coupling Core_Molecule->Amide_Coupling Library_Synthesis Library of Derivatives N_Acylation->Library_Synthesis Amide_Coupling->Library_Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Library_Synthesis->Purification Biological_Screening Biological Screening (e.g., VLA-4 binding assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the derivatization and screening of this compound.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to derivatization at both the amino and carboxylic acid functionalities allows for the creation of large and diverse chemical libraries. By leveraging established synthetic protocols and drawing insights from the structure-activity relationships of analogous compounds, researchers can effectively explore the chemical space around this core structure. The potential for developing potent VLA-4 antagonists, as well as novel antimicrobial and anticancer agents, makes this an exciting area for further investigation in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-3-biphenyl-4-yl-propionic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and novel biological activities. 3-Amino-3-biphenyl-4-yl-propionic acid, a β-amino acid with a bulky aromatic biphenyl side chain, represents a unique building block for the synthesis of peptidomimetics and foldamers. Its rigid biphenyl moiety can enforce specific secondary structures and engage in π-stacking interactions, which are crucial for molecular recognition and biological function. Peptides incorporating such residues are of significant interest for developing novel therapeutics, including antimicrobial and anticancer agents.[1][2]

These application notes provide a comprehensive guide to the utilization of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu strategy.

Challenges in Incorporating this compound

The unique structure of this compound presents specific challenges during SPPS that necessitate protocol modifications for successful incorporation:

  • Steric Hindrance: The bulky biphenyl side chain can significantly impede coupling reactions. This steric hindrance can lead to incomplete reactions, resulting in deletion sequences and lower yields of the target peptide.[3][4][5] To overcome this, more potent coupling reagents and extended reaction times are often required.

  • Peptide Aggregation: The hydrophobic nature of the biphenyl group can promote inter-chain aggregation of the growing peptide on the solid support. This aggregation can mask the N-terminal amine, preventing efficient deprotection and coupling steps.[6]

  • β-Amino Acid Reactivity: β-amino acids can sometimes exhibit different reactivity profiles compared to their α-counterparts, potentially requiring optimization of activation and coupling conditions.

Data Presentation: Comparative Coupling Conditions

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical coupling conditions and expected efficiencies for sterically hindered and unnatural amino acids in Fmoc-SPPS. These values can serve as a starting point for optimization.

Coupling ReagentBasePre-activation Time (min)Coupling Time (hours)Typical Coupling Efficiency (%)Reference
HBTUDIPEA2-51-4>95%[7]
HATUDIPEA/Collidine2-50.5-2>98%[6]
PyBOPDIPEA2-51-3>97%[6]
DIC/OxymaN/A5-102-6>95%[8]

Note: Coupling efficiency is highly sequence-dependent and can be influenced by the nature of the preceding amino acid and the overall hydrophobicity of the peptide. Monitoring of each coupling step is highly recommended.

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis methodology and are adapted for the incorporation of the sterically hindered β-amino acid, this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid

  • Standard Fmoc-protected α-amino acids

  • Coupling reagents (e.g., HATU, HBTU, or PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid: a. In a separate vial, dissolve Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. b. Pre-activate the mixture by stirring for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser or TNBS test). A negative test indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Washing: a. After a complete coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: a. After the final coupling, perform the Fmoc deprotection as described in step 2. b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum. c. Add the cleavage cocktail to the dried resin. d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. h. Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B). b. Purify the peptide using a preparative or semi-preparative RP-HPLC system. c. Elute the peptide using a linear gradient of Solvent B into Solvent A. d. Monitor the elution at 220 nm and 280 nm (the biphenyl group will absorb at 280 nm). e. Collect fractions corresponding to the desired peptide peak.

  • Characterization: a. Analyze the collected fractions by analytical RP-HPLC to assess purity. b. Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.[9]

  • Lyophilization: a. Pool the pure fractions. b. Lyophilize the solution to obtain the final peptide as a white powder.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH, Activator, Base in DMF (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection  Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection  End of Sequence Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Potential Biological Activities and Signaling Pathways

Peptides containing unnatural amino acids with bulky aromatic side chains, such as the biphenyl group, have shown promise as antimicrobial and anticancer agents.[1][10] The proposed mechanisms often involve membrane disruption or interaction with specific intracellular signaling pathways.

Antimicrobial Mechanism:

Many cationic antimicrobial peptides act by disrupting the bacterial cell membrane. The positive charges on the peptide are attracted to the negatively charged bacterial membrane, while the hydrophobic biphenyl groups can insert into the lipid bilayer, leading to pore formation and cell lysis.[2]

Antimicrobial_Pathway Peptide Cationic Peptide with This compound Binding Electrostatic Binding Peptide->Binding Membrane Bacterial Cell Membrane (Negatively Charged) Insertion Hydrophobic Insertion of Biphenyl Group Membrane->Insertion Binding->Membrane Pore Pore Formation Insertion->Pore Lysis Cell Lysis Pore->Lysis

Caption: Proposed mechanism of action for antimicrobial peptides targeting bacterial membranes.

Anticancer Mechanism:

The anticancer activity of such peptides can be multifaceted, involving direct membrane disruption of cancer cells (which often have altered membrane compositions) or by inducing apoptosis through intracellular pathways.[11][12]

Anticancer_Pathway Peptide Peptide with This compound CancerCell Cancer Cell Peptide->CancerCell MembraneDisruption Membrane Disruption CancerCell->MembraneDisruption Direct Internalization Internalization CancerCell->Internalization Indirect Apoptosis Apoptosis MembraneDisruption->Apoptosis Mitochondria Mitochondrial Pathway Internalization->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Potential mechanisms of action for anticancer peptides.

References

Application Notes and Protocols: Fmoc-Protection of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-terminal protection of 3-Amino-3-biphenyl-4-yl-propionic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This procedure is essential for incorporating this unnatural β-amino acid into peptide chains during solid-phase peptide synthesis (SPPS).

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in SPPS. Its key advantage lies in its stability under a wide range of reaction conditions and its lability under mild basic conditions, typically with a secondary amine like piperidine.[1][2] This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups.[3][4] The protocol described herein is a standard method for attaching the Fmoc group to the nitrogen atom of this compound, preparing it for subsequent use as a building block in peptide synthesis.

Reaction Principle

The synthesis of Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid involves the nucleophilic attack of the amino group of the β-amino acid on the electrophilic carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2][4] The reaction is carried out in a mixed solvent system under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.[2] Subsequent acidification of the reaction mixture leads to the precipitation of the desired Fmoc-protected product.

Experimental Protocol

This protocol is a standard procedure adapted for the Fmoc protection of a β-amino acid.

Materials and Reagents:

  • This compound

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% (w/v) Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Addition of Fmoc-OSu: Cool the solution in an ice bath to 0-5°C. In a separate container, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.[2] Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously overnight (approximately 8-12 hours).[2]

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and other non-polar impurities.[2] Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 1 M HCl with stirring.[2] A white precipitate of the Fmoc-protected amino acid should form.

  • Product Isolation: The product can be isolated by either:

    • Filtration: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

    • Extraction: Extract the acidified aqueous mixture with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, to achieve high purity.[6]

  • Characterization: Confirm the identity and purity of the final product using techniques such as HPLC, ¹H NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the Fmoc-protection of this compound.

ParameterExpected ValueMethod of Analysis
Yield >85%Gravimetric analysis
HPLC Purity ≥99%High-Performance Liquid Chromatography
Enantiomeric Purity ≥99.8%Chiral HPLC
Identity Conforms to structure¹H NMR, Mass Spectrometry

Table 1: Summary of expected quantitative data for the synthesis of Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid. The use of high-purity starting materials is critical for achieving high yields and minimizing downstream purification complexities.[7]

Workflow Diagram

The following diagram illustrates the key steps in the Fmoc-protection protocol.

Fmoc_Protection_Workflow start Start: 3-Amino-3-biphenyl- 4-yl-propionic acid dissolve 1. Dissolve in Dioxane/ Aq. Na2CO3 Solution start->dissolve cool 2. Cool to 0-5°C dissolve->cool add_fmoc 3. Add Fmoc-OSu in Dioxane cool->add_fmoc react 4. React Overnight at Room Temp. add_fmoc->react workup 5. Aqueous Work-up: Wash with Diethyl Ether react->workup acidify 6. Acidify with 1M HCl to pH 2-3 workup->acidify isolate 7. Isolate Product: Filtration or Extraction acidify->isolate purify 8. Purify by Recrystallization (if needed) isolate->purify product End: Fmoc-protected Amino Acid purify->product

Caption: Workflow for the Fmoc-protection of this compound.

Troubleshooting and Considerations

  • Low Yield: Incomplete reaction may be due to insufficient base or reaction time. Ensure the pH remains basic during the addition of Fmoc-OSu. Incomplete precipitation can occur if the pH is not sufficiently acidic; ensure the pH is between 2 and 3.

  • Impurities: The primary impurity is often unreacted Fmoc-OSu or its hydrolysis product. Thorough washing with diethyl ether during the work-up is crucial.[2] Dipeptide formation can be a side reaction, though it is less common with Fmoc-OSu compared to other reagents.[8]

  • Fmoc-Deprotection: The basic conditions of the reaction can potentially cause some premature deprotection of the Fmoc group if the pH is too high or the reaction time is excessively long with certain bases.[9] Using a milder base like sodium bicarbonate can mitigate this.

  • Storage: The final Fmoc-protected amino acid should be stored in a cool, dry, and dark place to prevent degradation.

References

Application Notes: Boc-Protection of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the context of peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][] This document provides a detailed protocol for the Boc-protection of 3-Amino-3-biphenyl-4-yl-propionic acid, a valuable building block in medicinal chemistry. The procedure utilizes di-tert-butyl dicarbonate (Boc)₂O as the protecting agent.

Principle of the Reaction

The reaction proceeds via nucleophilic attack of the amino group of this compound on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid. The choice of solvent and base can be adapted to the solubility of the starting material.

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Users should have a foundational understanding of standard laboratory techniques and safety procedures.

Experimental Protocol: Synthesis of Boc-3-Amino-3-biphenyl-4-yl-propionic acid

This protocol describes a general method for the N-Boc protection of this compound using di-tert-butyl dicarbonate.

Materials and Reagents

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)[1][4]

  • Dioxane[4]

  • 1 M Sodium hydroxide (NaOH) solution[4]

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure

  • Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH solution. Use enough solvent to fully dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of (Boc)₂O: While stirring, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise to the cooled solution.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product should precipitate out of the solution.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-protected product.

  • Characterization: The final product, Boc-3-Amino-3-biphenyl-4-yl-propionic acid, can be further purified by recrystallization or column chromatography if necessary and characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc-protection of amino acids. The exact values may need to be optimized for this compound.

ParameterValue/ConditionReference/Comment
Stoichiometry
Amino Acid1.0 equivalent
(Boc)₂O1.1 - 2.0 equivalentsAn excess of the Boc-anhydride is typically used to ensure complete reaction.[5]
Base (e.g., NaOH, Et₃N)1.0 - 1.5 equivalentsThe base neutralizes the carboxylic acid and facilitates the reaction.[5]
Reaction Conditions
SolventDioxane/Water, THF, AcetonitrileThe choice of solvent depends on the solubility of the amino acid.[4][5]
Temperature0 °C to Room TemperatureThe reaction is typically started at a lower temperature and allowed to warm to room temperature.[4]
Reaction Time4 - 12 hoursReaction progress should be monitored by TLC.[4]
Work-up & Purification
pH Adjustment2 - 3Acidification is necessary to protonate the carboxylic acid for extraction.
Extraction SolventEthyl acetateA common solvent for extracting organic products from aqueous solutions.[4]
Expected YieldHigh (>90%)Boc-protection reactions are generally high-yielding.[1]

Visualizations

// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve Amino Acid\nin Dioxane/NaOH(aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="2. Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_boc [label="3. Add (Boc)₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="4. React at RT\n(4-12h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Aqueous Work-up\n(Acidification & Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolate [label="6. Isolate & Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_boc; add_boc -> react; react -> workup; workup -> isolate; isolate -> end; }

Caption: Key components and their roles in the Boc-protection reaction.

References

Application Notes and Protocols for Coupling 3-Amino-3-biphenyl-4-yl-propionic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful incorporation of the unnatural amino acid 3-Amino-3-biphenyl-4-yl-propionic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The information is intended to enable researchers to optimize coupling strategies, ensure high purity of the final peptide, and facilitate the development of novel peptidomimetics.

Introduction

This compound is a β-amino acid characterized by a bulky biphenyl side chain. Its incorporation into peptide scaffolds can impart unique conformational constraints, enhance metabolic stability by resisting enzymatic degradation, and introduce specific aromatic interactions crucial for modulating biological activity.[1] The steric hindrance posed by the biphenyl moiety necessitates optimized coupling protocols to achieve high efficiency and minimize side reactions. These notes detail the use of common and highly efficient coupling reagents for this purpose.

Key Coupling Reagents and Considerations

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. Reagents that form highly reactive activated esters are recommended to overcome the steric bulk and drive the reaction to completion.

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective uronium/aminium salt-based coupling reagents.[2][3] They react with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate, which rapidly acylates the free amine of the resin-bound peptide.[4][5] HATU is generally considered more reactive than HBTU and is particularly suitable for difficult couplings.[3]

  • DIC (N,N'-Diisopropylcarbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® (Ethyl cyanohydroxyiminoacetate) is a classic and cost-effective coupling method.[6][7] The carbodiimide activates the carboxylic acid, and the additive acts as a racemization suppressant and improves reaction rates by forming a more reactive activated ester.[2][8]

A base, typically N,N-Diisopropylethylamine (DIEA), is required to neutralize the protonated amine on the resin and to facilitate the activation of the Fmoc-amino acid.[7]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether, anhydrous

  • Kaiser test kit

Protocol 1: Coupling using HBTU/DIEA

This protocol is recommended as a starting point for efficient coupling of Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid.

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1 hour in a fritted syringe reaction vessel.

    • Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a deep blue color).[9]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered amino acid, a longer coupling time of up to 4 hours may be necessary.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress. A negative result (colorless or yellow beads) indicates complete coupling.

    • If the coupling is incomplete after 2 hours, extend the reaction time or consider a double coupling (repeating the coupling step with a fresh solution of activated amino acid).

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Coupling using DIC/HOBt

This protocol provides a cost-effective alternative, though it may require longer reaction times for complete coupling.

  • Resin Swelling and Fmoc Deprotection:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction using the Kaiser test.

    • Upon completion, drain and wash the resin as described in Protocol 1, Step 3.

Quantitative Data Summary

The following table summarizes expected outcomes for the coupling of sterically hindered amino acids based on literature for similar structures. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Coupling ProtocolReagent Equivalents (AA:Coupling Reagent:Base)Typical Coupling Time (hours)Expected Crude Purity (%)Expected Yield (%)
HBTU/DIEA1 : 0.95 : 21 - 4> 90> 85
HATU/DIEA1 : 0.95 : 20.5 - 2> 95> 90
DIC/HOBt1 : 1 : -2 - 6> 85> 80

Data is estimated based on standard protocols for difficult couplings and should be optimized for specific sequences.[10]

Peptide Cleavage and Purification

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Protocol 1, Step 1.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin).

    • Agitate at room temperature for 2-3 hours.[11]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

    • Characterize the purified peptide by analytical HPLC and mass spectrometry (LC-MS) to confirm purity and identity.[14][15]

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Kaiser1->Coupling Free Amine Kaiser2 Kaiser Test (Negative) Coupling->Kaiser2 Kaiser2->Coupling Incomplete (Recouple) Wash2 Wash (DMF, DCM) Kaiser2->Wash2 Complete Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Activated_Ester Fmoc-AA-OBt (Active Ester) Fmoc_AA->Activated_Ester Coupling_Reagent HBTU DIEA Coupling_Reagent->Activated_Ester Resin_Amine Resin-Peptide-NH2 Activated_Ester->Resin_Amine Acylation Peptide_Bond Resin-Peptide-NH-CO-AA-Fmoc Resin_Amine->Peptide_Bond

Caption: Simplified mechanism of amino acid activation and coupling.

References

Application Notes and Protocols: Incorporation of 3-Amino-3-biphenyl-4-yl-propionic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of peptidomimetics is a crucial strategy in drug discovery to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A promising approach within this field is the incorporation of non-natural β-amino acids.[1][2] Unlike their α-amino acid counterparts, β-amino acids feature a two-carbon separation between their amino and carboxyl termini, which confers significant resistance to proteolytic degradation.[1][2] The specific incorporation of 3-Amino-3-biphenyl-4-yl-propionic acid, a β-amino acid with a rigid biphenyl side chain, offers distinct advantages. The biphenyl moiety can rigidify the peptidomimetic core, reducing the entropic penalty upon binding to a target.[3] Furthermore, it significantly diminishes the peptidic character of the molecule, rendering it less susceptible to intracellular peptidases and potentially improving cell permeability.[3] This building block is valuable in designing a wide range of bioactive agents, including antimicrobial compounds and inhibitors of specific protein-protein interactions.[3][4]

Application I: Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytosolic transcription factor whose aberrant activation is implicated in numerous human cancers.[3] Upon activation by cytokine or growth factor receptors, associated Janus kinases (JAKs) phosphorylate STAT3, leading to its homodimerization through reciprocal phosphotyrosine-SH2 domain interactions.[3] These active dimers then translocate to the nucleus to regulate gene transcription involved in tumorigenesis.[3] Consequently, inhibiting the STAT3 SH2 domain has become a key therapeutic strategy.

Peptidomimetics incorporating a functionalized biphenyl-based amino acid have been successfully designed to mimic key residues of STAT3-binding phosphopeptides.[3] The biphenyl structure serves as a rigid scaffold, replacing multiple amino acid residues and peptide bonds, which is hypothesized to reduce the entropic binding penalty and increase stability.[3]

Data Presentation: Binding Affinity of Biphenyl-Containing Peptidomimetics to STAT3

The following table summarizes the binding affinities of novel STAT3-targeting peptidomimetics incorporating a biphenyl amino acid scaffold. The data is derived from Surface Plasmon Resonance (SPR) experiments.

Compound IDDescriptionBinding Affinity (KD) in µM
14aa-OH Dephosphorylated phenolic inhibitor with 4'-carboxyamide12[3]
14ba-OH Dephosphorylated phenolic inhibitor with 3'-substituted group17[3]

These dephosphorylated metabolites demonstrated binding to the STAT3 protein surface, although not directly to the SH2 domain in subsequent fluorescence polarization assays.[3]

Visualizations: Signaling Pathway and Design Rationale

STAT3_Signaling_Pathway cluster_nucleus cytokine Cytokine / Growth Factor receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates (pY) stat3_active p-STAT3 (Active) stat3_inactive->stat3_active dimer STAT3 Homodimer stat3_active->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to dna DNA dimer->dna Binds to Response Elements transcription Gene Transcription (Proliferation, Survival) dna->transcription Initiates peptidomimetic Biphenyl Peptidomimetic Inhibitor peptidomimetic->stat3_active Inhibits Dimerization

Caption: The STAT3 signaling pathway and point of inhibition.

Design_Rationale goal Goal: Potent & Stable STAT3 Inhibitor strategy Strategy: Incorporate Biphenyl β-Amino Acid goal->strategy advantage1 Reduces Peptidic Character strategy->advantage1 advantage2 Rigidifies Peptidomimetic Core strategy->advantage2 advantage3 Replaces Multiple Amino Acid Residues strategy->advantage3 outcome1 Increases Resistance to Peptidases advantage1->outcome1 outcome2 Reduces Entropic Binding Penalty advantage2->outcome2 Experimental_Workflow synthesis Peptidomimetic Synthesis (SPPS Protocol) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spec, NMR) purification->characterization binding_assay In Vitro Binding Assay (FP Protocol) characterization->binding_assay data_analysis Data Analysis (IC50 / KD Determination) binding_assay->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

References

Application Notes and Protocols for the Synthesis of VLA-4 Inhibitors Using 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in cell adhesion and migration, making it a key target in the development of therapeutics for inflammatory diseases. VLA-4 antagonists have shown promise in treating conditions such as multiple sclerosis and Crohn's disease. This document provides detailed application notes and experimental protocols for the synthesis of a potent VLA-4 inhibitor utilizing 3-Amino-3-biphenyl-4-yl-propionic acid as a key building block. The synthetic strategy involves the coupling of this β-amino acid derivative with N-(3,5-dichlorobenzenesulfonyl)-L-proline.

VLA-4 Signaling Pathway

VLA-4, expressed on the surface of leukocytes, mediates their adhesion to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the transmigration of inflammatory cells from the bloodstream into tissues. The signaling cascade initiated by VLA-4 engagement involves conformational changes in the integrin, leading to enhanced cell adhesion and subsequent downstream signaling events that promote inflammation. Inhibition of the VLA-4/VCAM-1 interaction is a validated therapeutic strategy to mitigate inflammatory responses.

VLA4_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change VCAM1 VCAM-1 VLA4_active->VCAM1 Binding Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->VLA4_inactive Inside-Out Signaling Chemokine Chemokine Chemokine->Chemokine_Receptor Binding Endothelium Adhesion Cell Adhesion & Transmigration VCAM1->Adhesion Leads to VLA4_Inhibitor VLA-4 Inhibitor (e.g., Synthesized Compound) VLA4_Inhibitor->VLA4_active Blocks Binding

Figure 1: VLA-4 signaling pathway and mechanism of inhibition.

Synthetic Workflow

The synthesis of the target VLA-4 inhibitor is a multi-step process that begins with the preparation of the two key fragments: the protected this compound methyl ester and N-(3,5-dichlorobenzenesulfonyl)-L-proline. These fragments are then coupled, followed by deprotection to yield the final active compound.

Synthetic_Workflow Start_A This compound Reagent_A Methanol, SOCl2 Start_B L-Proline Reagent_B 3,5-Dichlorobenzenesulfonyl chloride, Base Intermediate_A This compound methyl ester Reagent_A->Intermediate_A Esterification Intermediate_B N-(3,5-dichlorobenzenesulfonyl)-L-proline Reagent_B->Intermediate_B Sulfonylation Coupling Peptide Coupling (EDC, HOBt) Intermediate_A->Coupling Intermediate_B->Coupling Coupled_Product Protected VLA-4 Inhibitor Coupling->Coupled_Product Deprotection Ester Hydrolysis (LiOH) Coupled_Product->Deprotection Final_Product Final VLA-4 Inhibitor Deprotection->Final_Product

Application Notes and Protocols for Amide Bond Formation with 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formation of an amide bond with the non-natural, sterically hindered β-amino acid, 3-Amino-3-biphenyl-4-yl-propionic acid. The bulky biphenyl group presents a synthetic challenge, often leading to slower reaction times and requiring more potent coupling reagents to achieve high yields and minimize side reactions such as racemization.[1][2] This document outlines recommended coupling reagents, reaction conditions, and detailed experimental procedures for successful amide synthesis.

Introduction

Amide bond formation is a fundamental transformation in organic and medicinal chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules.[][4] The coupling of sterically hindered amino acids, such as this compound, requires careful selection of reagents and optimization of reaction conditions to overcome the steric hindrance posed by bulky substituents near the reacting centers.[1][2] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone are often insufficient for these challenging couplings.[2] More powerful onium salt-based reagents (uronium/aminium or phosphonium salts) are generally recommended for higher efficiency and to suppress racemization.[2][5]

Coupling Reagent Selection

The choice of coupling reagent is critical for the successful synthesis of amides from sterically hindered amino acids.[6] The following table summarizes the performance of several common high-efficiency reagents suitable for this purpose.

Coupling ReagentReagent TypeReactivityRacemization RiskNotes
HATU Aminium SaltVery HighLowHighly effective for hindered couplings with fast reaction rates.[1][7] A potential side reaction is the guanidinylation of the N-terminal amine if used in excess.[1][8]
HBTU Aminium SaltHighLow-ModerateWidely used and effective, but can also cause guanidinylation if used in excess.[2]
COMU Aminium SaltVery HighLowOffers high efficiency and a better safety profile as it is not based on potentially explosive HOBt or HOAt.[2][6]
PyBOP Phosphonium SaltHighLowHigh efficiency with no guanidinylation side reaction.[2][5] Byproducts can sometimes be difficult to remove.[2]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective and avoids guanidinylation.[2] Reaction times may be slower compared to onium salts.[2]

Experimental Protocols

The following are generalized experimental protocols for amide bond formation with this compound in solution phase. Optimization for specific substrates is recommended.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for most applications due to its high reactivity and low risk of racemization with sterically hindered amino acids.[7][9]

Materials:

  • N-protected this compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[10]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the amine coupling partner (1.0-1.2 equivalents).

  • Activation: In a separate flask, dissolve HATU (1.1-1.2 equivalents) in anhydrous DMF. Add this solution to the reaction mixture.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) dropwise to the reaction mixture. The solution may change color.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with sterically hindered amino acids may require longer reaction times (2-24 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired amide.

Protocol 2: Amide Coupling using DIC/HOAt

This protocol is a cost-effective alternative and avoids the potential for guanidinylation side products.[2]

Materials:

  • N-protected this compound

  • Amine coupling partner

  • Diisopropylcarbodiimide (DIC)[7]

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected this compound (1.0 equivalent), the amine coupling partner (1.0-1.2 equivalents), and HOAt (1.1-1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIC Addition: Add DIC (1.1-1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amide_Bond_Formation_Mechanism CarboxylicAcid R-COOH (this compound derivative) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine R'-NH₂ (Amine) Amine->TetrahedralIntermediate Nucleophilic Attack AmideProduct Amide Product (R-CO-NHR') TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts

Caption: General mechanism for amide bond formation.

Experimental_Workflow Start Start Setup 1. Dissolve Acid and Amine in Anhydrous Solvent Start->Setup Activation 2. Add Coupling Reagent (e.g., HATU) and Base Setup->Activation Reaction 3. Stir at Room Temperature (2-24h) Activation->Reaction Monitor 4. Monitor Reaction (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Workup Monitor->Workup Complete Purification 6. Column Chromatography Workup->Purification End End Product Purification->End

Caption: Experimental workflow for amide coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C).[11] Ensure all reagents and solvents are anhydrous.

  • Racemization: To minimize racemization, use coupling reagents known for low epimerization rates like HATU or PyBOP.[2] Also, limit the pre-activation time of the carboxylic acid before adding the amine.[2]

  • Side Reactions: If guanidinylation is observed with HATU or HBTU, reduce the excess of the coupling reagent or switch to a phosphonium-based reagent like PyBOP or a carbodiimide-based protocol like DIC/HOAt.[2][5]

By following these protocols and considering the recommendations for reagent selection, researchers can successfully synthesize amides from the sterically demanding this compound for applications in drug discovery and development.

References

Application Notes and Protocols for the Use of 3-Amino-3-biphenyl-4-yl-propionic Acid in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid is a valuable, non-proteinogenic β-amino acid building block for the synthesis of peptidomimetic combinatorial libraries. Its rigid biphenyl moiety provides a unique structural scaffold that can be exploited to develop potent and selective inhibitors of protein-protein interactions (PPIs). Libraries incorporating this building block are of significant interest in drug discovery, particularly for targets where a larger, more constrained hydrophobic group is desired to occupy deep binding pockets. The β-amino acid backbone imparts resistance to proteolytic degradation, a critical feature for the development of peptide-based therapeutics.

These application notes provide detailed protocols for the synthesis of a one-bead-one-compound (OBOC) combinatorial library using Boc-protected this compound. While specific quantitative data for libraries constructed with this exact building block is not extensively available in public literature, the following protocols and data are representative, based on established methodologies for structurally analogous β-amino acids and peptidomimetics.

Key Applications

Incorporating this compound into peptide scaffolds can be particularly effective for targeting PPIs involved in oncology and immunology. The biphenyl group can mimic key hydrophobic residues (e.g., Phenylalanine, Tyrosine, or Tryptophan) in the native binding epitope of a protein. Potential therapeutic targets include:

  • p53-MDM2 Interaction: The biphenyl group can be designed to fit into the hydrophobic cleft of MDM2, disrupting its interaction with the p53 tumor suppressor and reactivating p53's apoptotic functions in cancer cells.

  • PD-1/PD-L1 Pathway: Peptidomimetic inhibitors incorporating this scaffold can be developed to block the interaction between PD-1 and PD-L1, a critical immune checkpoint, thereby restoring anti-tumor immunity.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Combinatorial Peptide Library using Split-and-Pool Strategy

This protocol outlines the manual synthesis of a tri-peptide library with the general structure: Ac-AA1-AA2-(β-biphenyl)-Resin, where AA1 and AA2 are variable proteinogenic amino acids and (β-biphenyl) is this compound. A Boc/Bzl protection strategy is employed.

Materials:

  • Rink Amide MBHA resin (100-200 mesh, loading capacity ~0.5 mmol/g)

  • Boc-L-amino acids with appropriate side-chain protection (e.g., Boc-Ala-OH, Boc-Val-OH, Boc-Leu-OH)

  • Boc-3-Amino-3-biphenyl-4-yl-propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • First Amino Acid Coupling (Boc-3-Amino-3-biphenyl-4-yl-propionic acid):

    • Dissolve Boc-3-Amino-3-biphenyl-4-yl-propionic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the swollen resin.

    • Shake the reaction vessel at room temperature for 4 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), continue shaking. If negative, proceed to the next step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Split-and-Pool Synthesis (Cycles for AA2 and AA1):

    • Splitting: Divide the resin equally into the number of reaction vessels corresponding to the number of different amino acids to be added in this cycle (e.g., 3 vessels for Ala, Val, Leu).

    • Coupling:

      • In each vessel, couple a different Boc-protected amino acid (e.g., Boc-Ala-OH in vessel 1, Boc-Val-OH in vessel 2, Boc-Leu-OH in vessel 3) using the same coupling procedure as in step 2.

      • Ensure complete coupling with a negative Kaiser test.

    • Pooling: Combine all the resin portions into a single vessel.

    • Wash the pooled resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform Boc deprotection as described in step 3.

    • Repeat the split-and-pool cycle for the next amino acid (AA1).

  • N-terminal Acetylation (Capping):

    • After the final Boc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptides by adding cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Library Analysis:

    • Analyze a representative sample of the library by LC-MS to confirm the presence of the expected products.

Data Presentation

Table 1: Representative Building Blocks for a 3x3x1 Combinatorial Library

PositionBuilding Block
AA1 Boc-Alanine-OH
Boc-Valine-OH
Boc-Leucine-OH
AA2 Boc-Glycine-OH
Boc-Phenylalanine-OH
Boc-Serine(tBu)-OH
β-Biphenyl Boc-3-Amino-3-biphenyl-4-yl-propionic acid

Table 2: Theoretical and Expected Yields for a Small-Scale Library Synthesis

ParameterValueNotes
Starting Resin 100 mgRink Amide MBHA, 0.5 mmol/g loading
Theoretical Library Size 9 compoundsBased on the building blocks in Table 1
Average Coupling Efficiency >98%Monitored by Kaiser test
Expected Crude Yield 70-85%Based on typical solid-phase synthesis
Average Purity of Library Members >80%Determined by LC-MS analysis of representative compounds

Visualizations

experimental_workflow cluster_resin_prep 1. Resin Preparation cluster_first_coupling 2. First Coupling cluster_split_pool 3. Split-and-Pool Synthesis cluster_coupling2 AA2 Coupling cluster_capping_cleavage 4. Capping and Cleavage Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Wash1 Wash (DMF, DCM) Swell->Wash1 Coupling1 Couple to Resin (DIC, HOBt) Wash1->Coupling1 Boc_Biphenyl Boc-3-Amino-3- biphenyl-4-yl-propionic acid Boc_Biphenyl->Coupling1 Wash2 Wash Coupling1->Wash2 Deprotection1 Boc Deprotection (20% Piperidine/DMF) Wash2->Deprotection1 Split Split Resin Deprotection1->Split Couple_AA2_1 Couple Boc-AA-X Split->Couple_AA2_1 Couple_AA2_2 Couple Boc-AA-Y Split->Couple_AA2_2 Couple_AA2_3 Couple Boc-AA-Z Split->Couple_AA2_3 Pool Pool Resin Deprotection2 Boc Deprotection Pool->Deprotection2 Capping N-terminal Acetylation Deprotection2->Capping Couple_AA2_1->Pool Couple_AA2_2->Pool Couple_AA2_3->Pool Cleavage Cleavage from Resin (TFA Cocktail) Capping->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Library Final Peptide Library Precipitation->Library p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Oncogenes Oncogene Activation Oncogenes->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation Library_Compound Library Compound (β-Biphenyl Peptidomimetic) Library_Compound->MDM2 Inhibition PD1_PDL1_pathway cluster_cells Immune Synapse cluster_interaction Immune Checkpoint Interaction cluster_outcome Outcome T_Cell T-Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell_Exhaustion T-Cell Exhaustion/ Inactivation PD1->T_Cell_Exhaustion Inhibitory Signal PDL1->PD1 Binding Library_Compound Library Compound (β-Biphenyl Peptidomimetic) Library_Compound->PD1 Blockade Library_Compound->PDL1 Blockade T_Cell_Activation T-Cell Reactivation Library_Compound->T_Cell_Activation Tumor_Evasion Tumor Immune Evasion T_Cell_Exhaustion->Tumor_Evasion

Application Notes and Protocols for the Characterization of Peptides Containing 3-Amino-3-biphenyl-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 3-Amino-3-biphenyl-4-yl-propionic acid, into peptide scaffolds is a powerful strategy in modern drug discovery. This modification can enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. However, the unique structural features of these modified peptides necessitate robust and tailored analytical methods for their comprehensive characterization. These application notes provide detailed protocols for the analytical characterization of peptides containing this compound using state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Considerations for Sample Handling

Peptides containing the hydrophobic biphenyl moiety may exhibit poor solubility in aqueous solutions. It is recommended to initially dissolve peptides in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before dilution with aqueous buffers. Lyophilized peptides can be hygroscopic and should be handled in a controlled-humidity environment to ensure accurate quantification.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Purification

RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides and for their purification.[2][3][4][5] The hydrophobic nature of the this compound residue significantly influences the retention behavior of the peptide, often requiring adjustments to standard peptide separation protocols.

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Peptide in DMSO/ACN dilute Dilute with Aqueous Buffer prep->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (214/280 nm) separate->detect integrate Integrate Peaks detect->integrate purity Calculate Purity (%) integrate->purity

Figure 1: Workflow for RP-HPLC analysis of peptides.
Protocol 1: Analytical RP-HPLC

Objective: To determine the purity of a synthetic peptide containing this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Peptide sample

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in a minimal amount of DMSO, followed by dilution with Mobile Phase A to the final concentration.

  • HPLC Method:

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm. The biphenyl group will contribute to absorbance at 280 nm.

    • Injection Volume: 10 µL

    • Gradient: A shallow gradient is often required for peptides with hydrophobic modifications.[6]

      Time (min)% Mobile Phase B
      010
      3070
      3295
      3595
      3610
      4010
  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of the peptide by dividing the peak area of the main product by the total peak area of all peaks and multiplying by 100.

Protocol 2: Preparative RP-HPLC

Objective: To purify a synthetic peptide containing this compound.

Procedure:

  • Adapt the analytical gradient to a preparative scale. The elution percentage of the target peptide from the analytical run will guide the preparative gradient design.

  • Use a larger dimension preparative C18 column (e.g., 21.2 x 250 mm).

  • Increase the flow rate according to the column dimensions (e.g., 15-20 mL/min).

  • Dissolve the crude peptide in a minimal amount of DMSO and dilute with Mobile Phase A.

  • Load the sample onto the column.

  • Run the preparative gradient and collect fractions corresponding to the target peptide peak.

  • Analyze the purity of the collected fractions using the analytical RP-HPLC method described above.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for confirming the molecular weight of the target peptide and identifying impurities.[2][7]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis inject Inject Sample separate RP-HPLC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1 Scan (Full Mass Scan) ionize->ms1 fragment MS/MS Fragmentation (CID/HCD) ms1->fragment deconvolute Deconvolute Mass Spectrum ms1->deconvolute ms2 MS2 Scan (Fragment Ions) fragment->ms2 sequence Sequence Confirmation (b- and y-ions) ms2->sequence confirm_mass Confirm Peptide Mass deconvolute->confirm_mass

Figure 2: Workflow for LC-MS analysis of peptides.
Protocol 3: LC-MS/MS Analysis

Objective: To confirm the molecular weight and sequence of a peptide containing this compound.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Peptide sample

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Note: TFA is generally avoided in LC-MS as it can cause ion suppression.[2][7]

  • Sample Preparation:

    • Prepare a 100 µM solution of the peptide in Mobile Phase A.

  • LC-MS/MS Method:

    • LC Method: Use a gradient similar to the analytical RP-HPLC method, but adjusted for the different column dimensions and flow rate (e.g., 0.3-0.5 mL/min).

    • MS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MS1 Scan Range: m/z 300-2000.

      • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

      • Data-Dependent Acquisition: Select the most intense precursor ions from the MS1 scan for fragmentation in MS2.

  • Data Analysis:

    • Deconvolute the MS1 spectrum to determine the monoisotopic mass of the intact peptide.

    • Analyze the MS/MS spectra to confirm the peptide sequence. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues. The mass of this compound is 241.29 g/mol .

Quantitative Data Summary for LC-MS/MS
ParameterValue/Description
Monoisotopic Mass of this compound residue 241.1154 Da
Expected b- and y-ion series Standard peptide fragmentation with a mass shift of 241.1154 Da at the position of the unnatural amino acid.
Common Impurities Deletion sequences, incompletely removed protecting groups, and deamidation products.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful technique for the detailed structural elucidation of peptides in solution, providing information on conformation and the local environment of individual atoms.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis dissolve Dissolve Peptide in Deuterated Solvent adjust Adjust pH and Add Internal Standard dissolve->adjust acquire_1d 1D ¹H NMR adjust->acquire_1d acquire_2d 2D NMR (COSY, TOCSY, NOESY, HSQC) acquire_1d->acquire_2d assign Resonance Assignment acquire_2d->assign structure 3D Structure Calculation (NOE-based constraints) assign->structure

Figure 3: Workflow for NMR analysis of peptides.
Protocol 4: 1D and 2D NMR Spectroscopy

Objective: To confirm the primary structure and gain insights into the solution conformation of a peptide containing this compound.

Materials:

  • Purified peptide sample

  • Deuterated solvents (e.g., D₂O, DMSO-d₆)

  • Internal standard (e.g., DSS or TSP)

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of the chosen deuterated solvent. For aqueous solutions, a mixture of 90% H₂O / 10% D₂O is often used to observe exchangeable amide protons.

    • Adjust the pH of the sample to the desired value (typically between 4 and 6).

    • Add an internal standard for chemical shift referencing.

  • NMR Data Acquisition:

    • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess the overall sample purity and folding.

    • 2D TOCSY: To identify spin systems of individual amino acid residues.

    • 2D NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure. The biphenyl protons may show NOEs to adjacent amino acid residues.

    • 2D ¹H-¹³C HSQC: To correlate directly bonded protons and carbons, aiding in resonance assignment.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment of the peptide backbone and side chains.

    • The aromatic protons of the biphenyl group are expected to resonate in the range of 7.0-8.0 ppm.

    • Analyze NOESY spectra to identify short and long-range NOEs, which provide conformational constraints for structure calculation.

Expected ¹H NMR Chemical Shift Ranges for this compound Residue
ProtonsExpected Chemical Shift Range (ppm)
Biphenyl Aromatic Protons 7.0 - 8.0
α-CH 4.0 - 5.0
β-CH₂ 2.5 - 3.5
Amide NH 7.5 - 8.5

Note: These are estimated ranges and can vary depending on the peptide sequence and solution conditions.

Conclusion

The analytical characterization of peptides containing this compound requires a multi-faceted approach. The protocols outlined in these application notes provide a robust framework for the purity assessment, identity confirmation, and structural elucidation of these novel therapeutic candidates. The inherent hydrophobicity of the biphenyl moiety necessitates careful optimization of chromatographic conditions. A combination of high-resolution RP-HPLC, LC-MS/MS, and NMR spectroscopy will provide the comprehensive data required for research, development, and regulatory submissions.

References

Scale-up Synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-biphenyl-4-yl-propionic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide structures can enhance metabolic stability and introduce unique conformational constraints. This document provides a detailed protocol for the scalable, one-pot synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Overview of the Synthetic Approach

The recommended scalable synthesis is a one-pot, three-component reaction involving 4-biphenylcarboxaldehyde, malonic acid, and ammonium acetate. This method is advantageous for its operational simplicity, cost-effectiveness of starting materials, and amenability to large-scale production. The reaction proceeds through a tandem Knoevenagel condensation and Michael addition, followed by decarboxylation and hydrolysis to yield the final β-amino acid.

Experimental Protocol

Materials and Equipment:

  • 4-Biphenylcarboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Deionized water

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven (vacuum or convection)

  • Standard laboratory glassware

  • pH meter or pH strips

Procedure:

  • Reaction Setup:

    • To a clean and dry jacketed glass reactor, charge 4-biphenylcarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

    • Add absolute ethanol as the solvent. The typical concentration is in the range of 2-4 mL of ethanol per gram of the limiting reagent (4-biphenylcarboxaldehyde).

  • Reaction:

    • Stir the mixture at room temperature to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or HPLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 1-2. This will protonate the amino acid and precipitate it as the hydrochloride salt.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.

    • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

  • Final Product:

    • The final product, this compound, is obtained as a white to off-white crystalline solid.

    • Characterize the product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.

Data Presentation

ParameterMolar Ratio (to Aldehyde)Typical SolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Starting Materials
4-Biphenylcarboxaldehyde1.0Ethanol78-806-12->98
Malonic Acid1.2>99
Ammonium Acetate1.5>99
Product
This compound----70-85>98

Note: Yields and purity are estimates based on similar reported syntheses of 3-aryl-β-amino acids and may vary depending on the specific reaction conditions and scale.

Process Workflow

SynthesisWorkflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Charge Reactants: - 4-Biphenylcarboxaldehyde - Malonic Acid - Ammonium Acetate Solvent Add Ethanol Start->Solvent Reaction Heat to Reflux (6-12 hours) Solvent->Reaction Cool Cool to RT Reaction->Cool Acidify Acidify with HCl (pH 1-2) Cool->Acidify Precipitate Precipitation Acidify->Precipitate FilterWash Filter and Wash with Water Precipitate->FilterWash Recrystallize Recrystallize from Ethanol/Water FilterWash->Recrystallize FilterDry Filter and Dry Recrystallize->FilterDry Product Final Product: This compound FilterDry->Product

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Ethanol is flammable; avoid open flames.

Conclusion

The described one-pot synthesis provides a practical and scalable method for the production of this compound. This protocol is designed to be easily implemented in a standard chemical laboratory or a pilot plant setting, offering a reliable route to this important building block for drug discovery and development.

Troubleshooting & Optimization

Overcoming solubility issues with 3-Amino-3-biphenyl-4-yl-propionic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges encountered during the synthesis and handling of 3-Amino-3-biphenyl-4-yl-propionic acid. The information is compiled from established chemical principles and data from structurally related compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The solubility of this compound is complicated by its molecular structure, which contains both highly polar and non-polar regions.

  • Zwitterionic Nature: Like other amino acids, it can exist as a zwitterion, with a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This charge separation leads to strong intermolecular electrostatic interactions, similar to a salt, which favors solubility in polar solvents like water but decreases solubility in non-polar organic solvents.

  • Hydrophobic Biphenyl Group: The large, non-polar biphenyl group is inherently hydrophobic ("water-fearing"). This bulky aromatic structure dominates a significant portion of the molecule, leading to poor solubility in aqueous solutions and favoring solubility in some organic solvents.

These competing characteristics often result in low solubility in a wide range of individual solvents.

Q2: What are the best initial solvents to screen for dissolving this compound?

A2: A good starting point is to screen a range of solvents with varying polarities. Based on data for the structurally similar 4-biphenylcarboxylic acid, which is sparingly soluble in water but dissolves in organic solvents, the following should be considered[1]:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving complex organic molecules with both polar and non-polar character.

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can be effective, though solubility may be limited. Heating may be required.

  • Ester Solvents: Ethyl acetate and methyl acetate have shown high solubility for the related compound 4-biphenylcarboxylic acid and are worth screening[2].

  • Aqueous Systems: Solubility in pure water is expected to be low[1]. However, adjusting the pH is a critical strategy to improve aqueous solubility (see Q3).

Q3: How can I improve the solubility of this compound in aqueous media?

A3: You can significantly enhance aqueous solubility by adjusting the pH to move away from the compound's isoelectric point (the pH at which it is neutral/zwitterionic).

  • Acidic Conditions (Low pH): Adding an acid (e.g., HCl) will protonate the carboxylate group, forming a carboxylic acid (-COOH). This leaves the ammonium group (-NH3+) with a positive charge, forming a cationic salt (e.g., a hydrochloride salt) that is generally more water-soluble.

  • Basic Conditions (High pH): Adding a base (e.g., NaOH) will deprotonate the ammonium group, forming a neutral amine (-NH2). This leaves the carboxylate group (-COO-) with a negative charge, forming an anionic salt (e.g., a sodium salt) that is also typically more water-soluble.

Additionally, for aromatic amino acids, the use of certain additives has been shown to enhance solubility. The presence of divalent transition-metal cations, such as CuCl₂, can increase the solubility of aromatic amino acids through cation-π interactions between the metal ion and the aromatic ring[3][4].

Q4: My coupling reaction is proceeding very slowly or not at all. Could this be a solubility issue?

A4: Yes, poor solubility is a common reason for sluggish or failed reactions. If the reactants are not sufficiently dissolved, their concentration in the solution phase is too low for the reaction to proceed at a reasonable rate.

  • Solution: Consider using a solvent mixture. For example, DMF is excellent for dissolving amino acids, while dichloromethane (DCM) is good for many coupling reagents. A DMF/DCM mixture might provide sufficient solubility for all reaction components. For particularly difficult couplings, using more potent, highly soluble coupling reagents like HATU or COMU may be beneficial[5].

Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes related to solubility, and suggested solutions.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the chosen solvent. The solvent polarity is mismatched with the compound's dual characteristics.1. Try a more polar aprotic solvent like DMF or DMSO. 2. For aqueous solutions, adjust the pH significantly away from the isoelectric point. 3. Use a co-solvent system (e.g., DMF/DCM, Methanol/Water).
Precipitate forms during reaction. The product of the reaction is insoluble in the reaction solvent.1. Add a co-solvent in which the product is more soluble. 2. Increase the reaction temperature to improve solubility. 3. If possible, switch to a solvent system where all components, including the product, remain in solution.
Difficulty during aqueous workup (emulsion or precipitate forms). The compound crashes out of the organic layer upon addition of an aqueous solution. This can happen if the pH of the aqueous wash is near the compound's isoelectric point.1. Adjust the pH of the aqueous layer to keep the compound in its charged, more soluble form (either acidic or basic). 2. If a precipitate forms between layers, try to isolate it by filtration if it is the desired product[6]. 3. Add a small amount of brine (saturated NaCl solution) to help break emulsions.
Low reaction yield despite a complete reaction by TLC/LCMS. The product has precipitated out of solution during the reaction or workup, leading to loss during transfers or filtration.1. Before filtration or separation, ensure the product is fully dissolved. This may require adding more solvent or changing the pH. 2. Wash all glassware with a solvent in which the product is known to be soluble to recover any precipitated material.

Data Presentation: Solubility of a Structural Analog

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents at 298.15 K (25 °C) Data extracted from Journal of Chemical & Engineering Data.[2]

SolventMole Fraction Solubility (x10³)Qualitative Solubility
Ethyl Acetate135.20High
Methyl Acetate105.10High
n-Butanol54.12Moderate
n-Propanol51.09Moderate
Isopropanol40.15Moderate
Ethanol35.13Moderate
Methanol25.18Low-Moderate
Benzene3.51Low
WaterVery Low (0.03 g/L)[1]Insoluble

Note: Increasing temperature generally increases solubility in these solvents.[2][7]

Experimental Protocols

Protocol 1: General Method for Solubility Screening

  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add the first solvent to be tested (e.g., water) dropwise, starting with 0.1 mL.

  • Mixing: Vortex or shake the vial vigorously for 1-2 minutes. Observe for dissolution.

  • Heating: If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any change.

  • pH Adjustment (for Aqueous Solvents): If insoluble in water, prepare two more samples. To one, add 1M HCl dropwise. To the other, add 1M NaOH dropwise. Observe for dissolution after each addition.

  • Documentation: Record the approximate volume of solvent required to dissolve the sample. Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Repeat: Repeat steps 1-4 for a panel of organic solvents (e.g., Methanol, DMF, DMSO, Ethyl Acetate, DCM).

Protocol 2: Example of a Peptide Coupling Reaction

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. If solubility is poor, add a minimal amount of DMSO or gently warm the mixture.

  • Activation: To the solution, add a coupling reagent such as HATU (1.1 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.2 eq) in anhydrous DMF, adding DIPEA (1.2 eq) to neutralize the salt.

  • Coupling Reaction: Add the amine solution to the activated amino acid solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

    • Troubleshooting: If precipitate forms during washing, it may be the product. Try switching to a different workup solvent or adjusting the pH of the aqueous washes to keep the product dissolved.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

G Figure 1: Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble solvent_screen Screen Solvents: - Polar Aprotic (DMF, DMSO) - Alcohols (MeOH, EtOH) - Esters (EtOAc) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble ph_adjust For Aqueous Systems: Adjust pH away from isoelectric point (add acid/base) is_soluble->ph_adjust No success Proceed with Experiment is_soluble->success Yes is_soluble_ph Soluble now? ph_adjust->is_soluble_ph cosolvent Use Co-Solvent System (e.g., DMF/DCM, MeOH/H2O) is_soluble_ph->cosolvent No is_soluble_ph->success Yes is_soluble_co Soluble now? cosolvent->is_soluble_co heat Apply Gentle Heat is_soluble_co->heat No is_soluble_co->success Yes is_soluble_heat Soluble now? heat->is_soluble_heat is_soluble_heat->success Yes fail Re-evaluate Synthetic Route or Consider Derivatization is_soluble_heat->fail No

Figure 1: Troubleshooting Workflow for Solubility Issues

G Figure 2: Structural Basis of Poor Solubility cluster_0 This compound mol Structure hydrophobic Hydrophobic (Water-Insoluble) mol->hydrophobic Biphenyl Group hydrophilic Hydrophilic / Zwitterionic (Organic-Insoluble) mol->hydrophilic Amino & Carboxylic Acid Groups

Figure 2: Structural Basis of Poor Solubility

G Figure 3: Simplified HPTPβ Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR) pY Phosphorylated Tyrosine Residue RTK->pY Phosphorylation HPTPB HPTPβ (Tyrosine Phosphatase) pY->HPTPB Downstream Downstream Signaling (Cell Growth, Angiogenesis) pY->Downstream Dephosphorylation Dephosphorylation HPTPB->Dephosphorylation SignalOn Signal Propagation Downstream->SignalOn Inhibitor Biphenyl Derivative (e.g., sulfamic acid analog) Inhibitor->HPTPB Inhibition Dephosphorylation->pY NoSignal Signal Termination Dephosphorylation->NoSignal

Figure 3: Simplified HPTPβ Signaling Pathway Inhibition

References

Technical Support Center: Purification of 3-Amino-3-biphenyl-4-yl-propionic acid by Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Amino-3-biphenyl-4-yl-propionic acid using preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the preparative HPLC purification of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amino group and acidic silanols on the stationary phase.Add a competing base, such as 0.1% triethylamine (TEA) or diethylamine, to the mobile phase to mask the silanol groups.[1] Consider using a base-deactivated column.
Column overload (concentration or volume).Reduce the sample concentration or injection volume. It is often better to increase the sample concentration rather than the injection volume.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.[1]
Poor Peak Shape (Fronting) High sample concentration leading to saturation of the stationary phase.Dilute the sample in the mobile phase.
Sample solvent stronger than the mobile phase.Dissolve the sample in a solvent that is weaker than or equivalent in strength to the initial mobile phase.
Variable or Drifting Retention Times Inadequate column equilibration between runs.Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase composition before each injection.[2]
Mobile phase composition changing over time (e.g., evaporation of volatile components).Prepare fresh mobile phase daily and keep solvent reservoirs capped. After helium sparging, reduce the flow to prevent solvent evaporation.[2]
Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Low Resolution/Peak Co-elution Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Switching between acetonitrile and methanol can alter selectivity.[3]
pH of the mobile phase is not optimal for separation.Adjust the pH of the aqueous buffer. For amino acids, a change of even 0.1 pH units can significantly alter retention.[2]
Unsuitable stationary phase.For chiral separations, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for arylpropionic acids.[4] For achiral purification, a C18 or C8 column is a common starting point.
High Backpressure Blockage in the system (e.g., frit, guard column, or column inlet).Systematically check components for blockage, starting from the detector and moving backward. Replace the guard column or column if necessary.
Mobile phase precipitation.Ensure the buffer concentration is soluble in the highest organic percentage of your gradient.
High mobile phase viscosity.Reduce the flow rate or consider a less viscous mobile phase.
No Peaks or Very Small Peaks Injection issue.Ensure the injector is functioning correctly and the sample is being drawn properly.
Detection issue.Verify that the detector is set to an appropriate wavelength for the biphenyl chromophore (e.g., around 254 nm). Ensure the detector lamp is functioning.
Compound not eluting.The compound may be too strongly retained. Increase the organic solvent percentage in the mobile phase.
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity, HPLC-grade solvents.[5] Run a blank gradient to identify the source of the ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a preparative HPLC method for this compound?

A1: A good starting point for reversed-phase preparative HPLC would be a C18 column. The mobile phase could consist of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier like acetonitrile or methanol. A gradient elution from a lower to a higher concentration of the organic solvent is typically employed.

Q2: Since this compound is chiral, do I need a chiral stationary phase (CSP) for purification?

A2: If your goal is to separate the enantiomers, then a chiral stationary phase is required. Polysaccharide-based CSPs are often successful for separating chiral arylpropionic acids.[4] If you are purifying the racemate from other impurities, a standard achiral column like C18 is appropriate.

Q3: How can I improve the solubility of my compound for injection?

A3: this compound is an amino acid and may have limited solubility in purely organic solvents. It is best to dissolve the sample in the initial mobile phase or a solvent mixture with a similar or weaker elution strength. Adding a small amount of acid (like formic or acetic acid) or base (like ammonium hydroxide) can improve solubility depending on the pH of the mobile phase.

Q4: What are some potential impurities I should be aware of during purification?

A4: Potential impurities can arise from the synthetic route. For instance, if synthesized from a corresponding aldehyde and a source of ammonia and a cyanide equivalent followed by hydrolysis, unreacted starting materials or intermediates could be present. A general patent for the preparation of 3-amino-3-aryl propionic acids suggests that starting materials and reagents from the synthesis could be potential impurities.

Q5: How do I scale up my analytical method to a preparative scale?

A5: To scale up from an analytical to a preparative method, you need to maintain the same linear velocity of the mobile phase. The flow rate should be increased proportionally to the cross-sectional area of the preparative column. The injection volume can also be scaled up, but care must be taken to avoid volume overload.

Experimental Protocol: Preparative HPLC of this compound

This protocol provides a general methodology for the purification of racemic this compound. Method optimization will be required for specific purity requirements and impurity profiles.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis detector.

  • Reversed-phase C18 column (e.g., 20 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA) or Ammonium Acetate.

  • Sample of crude this compound.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Alternative for mass spectrometry compatibility:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B (e.g., 90:10 A:B) to a concentration of approximately 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

Parameter Value
Column C18, 20 mm x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection 254 nm
Column Temperature Ambient
Injection Volume 1-5 mL (optimized based on column loading)

5. Gradient Elution:

Time (min) % Mobile Phase B
0.010
20.070
22.095
25.095
25.110
30.010

6. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the pure fractions.

  • Remove the solvent, typically by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_mobile_phase Prepare Mobile Phases A and B equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_sample Dissolve and Filter Crude Sample inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect_fractions Collect Fractions Based on UV Signal run_gradient->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Solvent (Lyophilization/Evaporation) pool_fractions->remove_solvent final_product Obtain Purified Product remove_solvent->final_product troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Poor Chromatogram peak_shape Peak Tailing or Fronting? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Drifting? start->retention tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes solution_tailing Add Mobile Phase Modifier (e.g., TEA) Reduce Sample Load tailing->solution_tailing solution_fronting Dilute Sample Use Weaker Injection Solvent fronting->solution_fronting solution_resolution Optimize Gradient Adjust Mobile Phase pH Change Stationary Phase resolution->solution_resolution Yes solution_retention Increase Equilibration Time Prepare Fresh Mobile Phase Use Column Oven retention->solution_retention Yes

References

Identifying byproducts in the synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-biphenyl-4-yl-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and efficient method is a one-pot synthesis, often referred to as a modified Rodionov reaction. This reaction involves the condensation of 4-biphenylcarboxaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol.[1][2]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The most significant byproduct in the one-pot synthesis is the corresponding α,β-unsaturated carboxylic acid, 3-(Biphenyl-4-yl)acrylic acid .[1][3] This can form through a competing reaction pathway. Other potential impurities can include unreacted starting materials (4-biphenylcarboxaldehyde and malonic acid) and intermediates.

Q3: How can I minimize the formation of the 3-(Biphenyl-4-yl)acrylic acid byproduct?

A3: Optimizing reaction conditions is key. Factors that can influence the product distribution include the molar ratios of the reactants, reaction temperature, and reaction time. A higher concentration of the ammonia source (ammonium acetate) can favor the formation of the desired β-amino acid. Careful monitoring of the reaction progress can also help in stopping the reaction before significant byproduct formation occurs.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction and determining the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the desired product and any isolated byproducts.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Formation of a high percentage of the acrylic acid byproduct.- Monitor the reaction by HPLC or TLC to ensure completion. - Optimize the reaction temperature; refluxing in ethanol is common. - Extend the reaction time, monitoring periodically. - Increase the molar equivalent of ammonium acetate.
High percentage of 3-(Biphenyl-4-yl)acrylic acid byproduct - Insufficient ammonia source. - Prolonged reaction time at high temperatures after the main reaction is complete.- Ensure at least two equivalents of ammonium acetate are used relative to the aldehyde. - Monitor the reaction and stop it once the formation of the desired product plateaus to avoid subsequent side reactions.
Presence of unreacted 4-biphenylcarboxaldehyde - Insufficient heating or reaction time. - Poor quality of reagents.- Ensure the reaction is maintained at the appropriate reflux temperature. - Use freshly sourced or purified malonic acid and ammonium acetate.
Difficulty in isolating the pure product - Co-precipitation of the product and byproduct. - Similar solubility profiles of the product and byproduct.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. - If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is a general guideline based on the Rodionov reaction for the synthesis of 3-amino-3-arylpropionic acids.[1][2]

Materials:

  • 4-Biphenylcarboxaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-biphenylcarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate from the solution. If so, collect the solid by filtration.

  • To purify, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.

  • Wash the aqueous solution with an organic solvent like dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the amino acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Analytical Method: HPLC Analysis

Objective: To separate and quantify this compound and the potential byproduct, 3-(Biphenyl-4-yl)acrylic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water or an ammonium acetate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Dissolve a small amount of the reaction mixture or purified product in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway 4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde Intermediate Biphenyl-4-yl-idenemalonic acid 4-Biphenylcarboxaldehyde->Intermediate + Malonic Acid Malonic Acid Malonic Acid Ammonium Acetate Ammonium Acetate Product This compound Ammonium Acetate->Product Intermediate->Product + NH3 - CO2 Byproduct 3-(Biphenyl-4-yl)acrylic acid Intermediate->Byproduct - CO2

Caption: Main synthesis pathway and potential side reaction.

Troubleshooting_Workflow start Start Synthesis reaction One-pot reaction: 4-Biphenylcarboxaldehyde, Malonic Acid, NH4OAc start->reaction analyze Analyze reaction mixture (HPLC/TLC) reaction->analyze low_yield Low Yield? analyze->low_yield high_byproduct High Byproduct? low_yield->high_byproduct No optimize_time_temp Optimize reaction time and temperature low_yield->optimize_time_temp Yes workup Workup & Purification high_byproduct->workup No increase_nh4oac Increase equivalents of NH4OAc high_byproduct->increase_nh4oac Yes end Pure Product workup->end optimize_time_temp->reaction increase_nh4oac->reaction

Caption: Troubleshooting workflow for the synthesis.

References

Preventing racemization of 3-Amino-3-biphenyl-4-yl-propionic acid during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of 3-Amino-3-biphenyl-4-yl-propionic Acid During Peptide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of the sterically hindered β-amino acid, this compound, during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it a concern for this compound?

A1: Racemization is the loss of stereochemical integrity at a chiral center, leading to a mixture of enantiomers (in this case, the D- and L-forms of the amino acid).[1] In peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, which can dramatically alter the peptide's 3D structure, biological activity, and therapeutic efficacy. This compound, a β-amino acid with a bulky biphenyl group, is particularly susceptible to racemization due to the steric hindrance around the chiral center and the electronic effects of the aryl substituent.

Q2: What are the primary mechanisms that cause racemization during the coupling of this compound?

A2: The two primary base-catalyzed mechanisms for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton on the chiral β-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: This involves the direct removal of the β-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway can be significant under strongly basic conditions.[1]

The biphenyl group in this compound can further stabilize the carbanion intermediate formed during these processes, potentially increasing the rate of racemization.

Q3: Which factors have the most significant impact on the racemization of this specific β-amino acid?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up the coupling reaction, they can also increase the risk of racemization.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), as well as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are crucial for suppressing racemization by forming less reactive, more stable active esters.

  • Bases: The type and amount of base used can significantly impact racemization. Strong, non-hindered bases can accelerate proton abstraction from the chiral center.

  • Temperature: Higher temperatures can increase the rate of both the coupling reaction and racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Troubleshooting Guide

Issue: High levels of the D-isomer of this compound are detected in the final peptide.

This is a common challenge when working with sterically hindered and electronically activated amino acids. Follow these steps to troubleshoot and mitigate racemization:

Step 1: Evaluate and Optimize Your Coupling Reagent and Additives

Your choice of coupling reagent and additive is the first line of defense against racemization.

  • Problem: Using carbodiimide reagents (e.g., DIC, DCC) without an additive.

    • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. HOAt and Oxyma are generally more effective than HOBt.

  • Problem: Using a standard uronium/aminium salt (e.g., HBTU, TBTU) and still observing significant racemization.

    • Solution: Switch to a more advanced coupling reagent known for lower racemization levels, such as HATU or COMU.[2] For extremely hindered couplings, consider converting the amino acid to its acyl fluoride.

Step 2: Scrutinize Your Base and Reaction Conditions

The reaction environment plays a crucial role in maintaining chiral purity.

  • Problem: Using a strong, non-hindered base like diisopropylethylamine (DIPEA).

    • Solution: Switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.

  • Problem: Performing the coupling reaction at room temperature or elevated temperatures.

    • Solution: Lower the reaction temperature to 0°C to slow down the rate of racemization. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can significantly limit racemization for sensitive residues.[3]

  • Problem: Using a highly polar solvent that may stabilize charged intermediates.

    • Solution: Consider using less polar solvent mixtures, such as DCM/DMF, while ensuring all components remain in solution.

Step 3: Adjust the Coupling Protocol

Modifying the procedural steps can also help minimize racemization.

  • Problem: Long pre-activation times.

    • Solution: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Prolonged pre-activation can increase the formation of racemization-prone intermediates.

  • Problem: Incomplete coupling leading to the need for harsh recoupling conditions.

    • Solution: For sterically hindered amino acids like this compound, a double coupling with fresh reagents may be necessary to drive the reaction to completion without resorting to conditions that favor racemization.

Quantitative Data on Racemization

Table 1: Comparison of D-Isomer Formation with Different Coupling Reagents for a Model Peptide [2]

Coupling Reagent% D-Isomer (Epimer) Formation
HBTU5.8%
HATU1.5%
HCTU4.2%
TBTU6.1%
PyBOP3.5%
COMU<1%
DIC/HOBt2.5%

Table 2: Effect of Coupling Conditions on Epimerization of Fmoc-Ser(Trt)-OH [4]

Condition No.Coupling Reagents & AdditivesBaseSolventPre-activation Time (min)% Epimerization
1HATU/HOAtDIPEADMF102.0
4HATU/HOAtNMMNMP18037.6
7DIC/Oxyma-DMF100.4
10PyBOP/HOBtDIPEADMF102.9
12BOP/HOBtDIPEADMF0.50.1

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Sterically Hindered β-Amino Acid using HATU

This protocol is recommended for coupling this compound to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Amino-3-biphenyl-4-yl-propionic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base like 2,4,6-collidine (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for no more than 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completeness using a ninhydrin test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Double Coupling (if necessary): If the coupling is incomplete, repeat steps 2-6 with a fresh solution of activated amino acid.

Protocol 2: Racemization Analysis by Chiral HPLC

This protocol allows for the quantification of the D-isomer in your synthesized peptide.

  • Peptide Cleavage and Preparation: a. Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water). b. Precipitate the peptide with cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis: a. Column: Utilize a chiral stationary phase (CSP) column suitable for separating peptide enantiomers (e.g., a macrocyclic glycopeptide-based column). b. Mobile Phase: Use a reversed-phase gradient, for example, a gradient of acetonitrile in water with 0.1% TFA. c. Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm). d. Quantification: Integrate the peak areas of the L- and D-isomers to determine the percentage of racemization.

Visualizing Key Processes

Diagram 1: Racemization Mechanisms

RacemizationMechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization ActivatedAA1 Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate ActivatedAA1->Oxazolone + Base - H+ RacemicProduct1 Racemic Peptide (L- and D-isomers) Oxazolone->RacemicProduct1 + Amine ActivatedAA2 Activated L-Amino Acid Enolate Achiral Enolate Intermediate ActivatedAA2->Enolate + Base - H+ RacemicProduct2 Racemic Peptide (L- and D-isomers) Enolate->RacemicProduct2 + H+

Caption: Primary racemization pathways during peptide coupling.

Diagram 2: Experimental Workflow for Minimizing Racemization

ExperimentalWorkflow Start Start: Resin-bound Peptide (Free N-terminus) Swell Swell Resin in DMF Start->Swell Prepare_AA Prepare Coupling Solution: - Fmoc-β-Amino Acid - Coupling Reagent (e.g., HATU) - Additive (e.g., HOAt) - Hindered Base (e.g., Collidine) Swell->Prepare_AA Preactivate Short Pre-activation (≤ 2 min) Prepare_AA->Preactivate Couple Couple to Resin (0°C to RT) Preactivate->Couple Monitor Monitor Coupling (e.g., Ninhydrin Test) Couple->Monitor Incomplete Incomplete? Monitor->Incomplete Wash Wash Resin (DMF, DCM) Complete Coupling Complete Wash->Complete Incomplete->Wash No Double_Couple Perform Double Coupling Incomplete->Double_Couple Yes Double_Couple->Couple

Caption: Workflow for coupling hindered β-amino acids.

References

Troubleshooting low coupling efficiency of biphenyl-containing amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of biphenyl-containing amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of biphenyl-containing amino acids?

A1: The primary reason for low coupling efficiency is the significant steric hindrance posed by the bulky biphenyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Additionally, the hydrophobicity of the biphenyl group can promote peptide aggregation, further reducing the accessibility of the reactive sites.

Q2: Which coupling reagents are most effective for incorporating biphenyl-containing amino acids?

A2: For sterically demanding residues like biphenylalanine, high-potency coupling reagents are strongly recommended. Aminium/uronium salt-based reagents such as HATU and COMU are generally more effective than standard reagents like HBTU or DIC/HOBt.[1][2][3] HATU is known to form a more reactive OAt-ester, which can overcome steric hindrance more effectively.[4] COMU is a third-generation uronium reagent that also exhibits high reactivity and has a better safety profile.[1][2] Phosphonium salt reagents like PyBOP are also a good choice, as they can be used in excess without the risk of guanidinylation of the N-terminus, a side reaction sometimes observed with uronium salts.[5]

Q3: Can increasing the reaction time or temperature improve coupling efficiency?

A3: Yes, both strategies can be effective, but they must be applied judiciously. Extending the coupling time (e.g., to 2-4 hours or even overnight) can allow the reaction to proceed to completion.[6] Elevating the temperature can help disrupt secondary structures and aggregation, thereby improving reaction kinetics. However, prolonged exposure to high temperatures can increase the risk of racemization, especially with certain coupling reagents.[7] It is crucial to monitor the reaction and consider the stability of the specific amino acid and protecting groups.

Q4: What is "double coupling," and when should I use it for biphenyl-containing amino acids?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[8] This is a highly effective strategy for difficult couplings, including those involving bulky residues like biphenylalanine.[8] It is recommended to perform a double coupling if a qualitative test (like the Kaiser test) indicates the presence of unreacted free amines after the first coupling.

Q5: How does the choice of solvent affect the coupling of hydrophobic residues like biphenylalanine?

A5: The solvent plays a critical role in solvating the growing peptide chain and preventing aggregation. While DMF is a standard solvent for SPPS, for hydrophobic sequences, a less polar solvent like N-methylpyrrolidone (NMP) or a "magic mixture" of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and reduce on-resin precipitation, leading to better coupling outcomes.[9]

Troubleshooting Guide

Problem: The Kaiser test is positive (blue beads) after coupling a biphenyl-containing amino acid, indicating incomplete reaction.

This is a common issue due to the steric bulk of the amino acid. The following workflow can help diagnose and resolve the problem.

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Immediate Recoupling start->strategy1 strategy2 Strategy 2: Optimize Reagents & Conditions start->strategy2 strategy3 Strategy 3: Address Aggregation start->strategy3 double_couple Perform a 'Double Coupling' with fresh reagents. strategy1->double_couple stronger_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU, PyBOP). strategy2->stronger_reagent increase_equivalents Increase equivalents of amino acid and coupling reagent (3-5 eq.). strategy2->increase_equivalents extend_time Extend coupling time (2-4 hours or overnight). strategy2->extend_time change_solvent Use NMP or a 'magic mixture' of solvents (DCM/DMF/NMP). strategy3->change_solvent disrupt_structure Incorporate a pseudoproline dipeptide before the biphenylalanine residue. strategy3->disrupt_structure check_kaiser Re-run Kaiser Test double_couple->check_kaiser stronger_reagent->check_kaiser increase_equivalents->check_kaiser extend_time->check_kaiser change_solvent->check_kaiser disrupt_structure->check_kaiser success Coupling Complete (Proceed to next step) check_kaiser->success Negative failure Coupling Still Incomplete (Consider capping or sequence redesign) check_kaiser->failure Positive

Troubleshooting workflow for low coupling efficiency.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

While direct comparative data for biphenylalanine is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which serves as a strong indicator for their efficacy with biphenyl-containing residues.

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; forms a highly reactive OAt-ester.[4]
COMU Aminium/Uronium Salt>95Very FastLowHigh reactivity, safer byproducts, and good solubility.[1][2]
HBTU Aminium/Uronium Salt90-95FastLowA reliable and cost-effective option, but may be less effective than HATU or COMU for very difficult couplings.[5]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Avoids guanidinylation side products.[5]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but often requires longer reaction times and may be insufficient for highly hindered residues.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Biphenylalanine using HATU

This protocol describes a standard manual coupling procedure for incorporating a biphenyl-containing amino acid into a peptide sequence on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Biphenylalanine (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-Biphenylalanine and HATU in DMF or NMP. Add DIPEA to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2-6 for a "double coupling."

G cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion resin_prep Fmoc-deprotected peptide-resin coupling Add activated solution to resin and agitate (2-4 hours) resin_prep->coupling aa_solution Dissolve Fmoc-Bip-OH and HATU in DMF/NMP activation Add DIPEA to activate (1-2 min) aa_solution->activation activation->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (Double Couple) washing Wash resin (DMF, DCM) monitoring->washing Negative proceed Proceed to next Fmoc deprotection washing->proceed

Experimental workflow for HATU-mediated coupling.

References

Technical Support Center: Boc Deprotection of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of 3-Amino-3-biphenyl-4-yl-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Boc deprotection of this compound?

A1: The main challenges stem from the electron-rich nature of the biphenyl group. During acidic deprotection, the generated tert-butyl cation, a reactive electrophile, can lead to side reactions. Additionally, the biphenyl moiety itself can be susceptible to electrophilic attack.

Q2: What is the most common side reaction observed during the deprotection of this compound?

A2: The most prevalent side reaction is tert-butylation, where the tert-butyl cation alkylates the electron-rich biphenyl ring system. This results in the formation of one or more isomers of tert-butylated this compound.

Q3: Can other side reactions occur?

A3: Yes, other potential side reactions include:

  • Friedel-Crafts Acylation: Under strongly acidic conditions, particularly with trifluoroacetic acid (TFA), there is a possibility of acylation of the biphenyl ring with trifluoroacetic anhydride (often present in TFA) or the carboxylic acid moiety of another molecule.

  • Intramolecular Cyclization: Depending on the reaction conditions, there is a potential for intramolecular cyclization, leading to the formation of a lactam.

  • Incomplete Deprotection: Insufficient acid strength, reaction time, or low temperatures can lead to incomplete removal of the Boc group.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value on a silica gel TLC plate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature.1. Use a stronger acid system, such as 4M HCl in dioxane. 2. Increase the reaction time and monitor by TLC or LC-MS. 3. Allow the reaction to warm to room temperature after an initial period at 0°C.
Formation of a major byproduct with a mass increase of +56 Da tert-butylation of the biphenyl ring by the tert-butyl cation.1. Add a cation scavenger to the reaction mixture. Triisopropylsilane (TIS) or thioanisole are effective options. 2. Use a milder deprotection method, such as 4M HCl in dioxane, which may reduce the lifetime of the carbocation.
Formation of multiple unidentified byproducts A combination of side reactions, including acylation and/or degradation.1. Employ milder deprotection conditions (e.g., lower concentration of TFA, lower temperature). 2. Use a scavenger cocktail (e.g., TIS and thioanisole) to mitigate multiple side reactions. 3. Consider alternative, non-acidic deprotection methods if the substrate is highly sensitive.
Product is an oil and difficult to isolate The product may be the trifluoroacetate (TFA) salt, which is often oily.1. After deprotection with TFA, perform a salt switch by dissolving the crude product in a suitable solvent and adding a solution of HCl in ether or dioxane to precipitate the hydrochloride salt, which is often a crystalline solid. 2. Use 4M HCl in dioxane for the deprotection, as the resulting hydrochloride salt is more likely to be a solid.

Quantitative Data Summary

While precise, directly comparable quantitative data for the Boc deprotection of this compound is not extensively available in the literature, the following table summarizes the expected outcomes based on studies of similar beta-aryl-beta-amino acids. Yields and purity are highly dependent on the specific reaction conditions and the efficiency of the work-up and purification.

Deprotection Method Typical Reagents & Conditions Expected Yield Range Purity Considerations Key Advantages/Disadvantages
Standard TFA 20-50% TFA in DCM, 0°C to RT, 1-4 h85-95%Purity can be compromised by tert-butylation and acylation side products.Advantage: Fast and generally effective. Disadvantage: High risk of side reactions with electron-rich aromatics.
TFA with Scavenger 20-50% TFA, 2.5-5% TIS in DCM, 0°C to RT, 1-4 h90-98%Significantly improved purity due to suppression of tert-butylation.Advantage: High yield and purity. Disadvantage: Scavengers need to be removed during work-up.
HCl in Dioxane 4M HCl in 1,4-dioxane, RT, 0.5-2 h90-97%Generally high purity, with a lower propensity for side reactions compared to TFA.Advantage: Often cleaner, and the HCl salt product is typically a solid. Disadvantage: Dioxane is a peroxide-forming solvent and should be handled with care.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
  • Dissolution: Dissolve the Boc-protected this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: To the stirred solution, add triisopropylsilane (TIS) (1.5 equivalents).

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

    • Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.

    • The crude product (TFA salt) can be purified directly, or the free amine can be obtained by neutralization with a mild base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction with a suitable organic solvent. Alternatively, the hydrochloride salt can be precipitated by dissolving the residue in a minimal amount of solvent and adding a solution of HCl in diethyl ether or dioxane.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolution: Dissolve the Boc-protected this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected product may precipitate out of the solution as the hydrochloride salt. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Boc_Deprotection_Pathways Start Boc-3-Amino-3-biphenyl-4-yl-propionic acid Product This compound Start->Product Desired Deprotection (TFA or HCl) TertButylation tert-Butyl Biphenyl Adduct (+56 Da) Start->TertButylation Side Reaction: Friedel-Crafts Alkylation (tert-butyl cation) Acylation Acylated Biphenyl Adduct Start->Acylation Side Reaction: Friedel-Crafts Acylation (e.g., with TFAA) Cyclization Lactam Start->Cyclization Side Reaction: Intramolecular Cyclization

Caption: Boc deprotection main and side reaction pathways.

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No SideProducts Side Products Observed? Complete->SideProducts Yes TroubleshootIncomplete Increase Acid Strength/Time/Temp Incomplete->TroubleshootIncomplete Clean Clean Reaction SideProducts->Clean No TroubleshootSide Add Scavengers / Milder Conditions SideProducts->TroubleshootSide Yes Workup Proceed to Work-up Clean->Workup TroubleshootIncomplete->Start Re-run TroubleshootSide->Start Re-run

Caption: A logical workflow for troubleshooting Boc deprotection.

Stability and storage conditions for 3-Amino-3-biphenyl-4-yl-propionic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Amino-3-biphenyl-4-yl-propionic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For optimal preservation, storage at 2-8°C is recommended.

Q2: How should I store solutions of this compound and its derivatives?

A2: Solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is advisable to store solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. The stability of the compound in different solvents should be validated for extended storage.

Q3: What are the potential degradation pathways for this compound?

A3: Like other amino acid derivatives, this compound is susceptible to degradation through several pathways, including:

  • Oxidation: The amino group and the biphenyl ring can be susceptible to oxidation, especially in the presence of light, heat, or oxidizing agents.

  • Hydrolysis: The propionic acid moiety can undergo hydrolysis, particularly under strong acidic or basic conditions.

  • Photodegradation: Exposure to UV light can lead to the degradation of the aromatic biphenyl structure.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: The appearance of unexpected peaks in your chromatogram could be due to several factors:

  • Degradation: The compound may have degraded due to improper storage or handling. Review the storage conditions and the age of the compound.

  • Impurities: The unexpected peaks could be impurities from the synthesis of the compound.

  • Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks.

  • HPLC System Issues: Problems with the HPLC system, such as a contaminated column or detector issues, can also lead to artifactual peaks. Refer to the Troubleshooting Guide for HPLC Analysis for more details.

Stability and Storage Summary

The following table summarizes the general storage conditions for this compound and its derivatives. It is important to note that optimal conditions may vary for specific derivatives, and it is recommended to perform stability studies for each new compound.

Compound TypePhysical FormRecommended Storage TemperatureStorage Conditions
This compoundSolid (powder)2-8°CTightly sealed container, protected from light and moisture.
This compound DerivativesSolid (powder)2-8°C or as specified by the supplierTightly sealed container, protected from light and moisture.
Stock SolutionsLiquid-20°C to -80°CSmall, single-use aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At designated time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Separately, reflux a solution of the compound in a neutral solvent (e.g., water:methanol 1:1) at 80°C for 48 hours.

    • At designated time points, withdraw samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At designated time points, withdraw samples for HPLC analysis.

3. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all degradation products.

  • A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a suitable pH is a common starting point.

  • UV detection at a wavelength where the compound and its potential degradants absorb is recommended.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound at each time point under each stress condition.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics and pathways.

Troubleshooting Guides

General Handling and Storage Issues
IssuePossible Cause(s)Recommended Solution(s)
Compound discoloration (e.g., yellowing) Oxidation or photodegradation.Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
Poor solubility The compound may have degraded or absorbed moisture.Ensure the compound is stored in a desiccator. If solubility issues persist, try gentle warming or sonication. Verify the purity of the compound by HPLC.
Inconsistent experimental results Degradation of the compound in solution between experiments.Prepare fresh solutions for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles.
Troubleshooting Guide for HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the analyte and the stationary phase; column overload.Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group. Use a lower concentration of the sample. Ensure the column is in good condition.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use fresh, high-purity solvents for the mobile phase. Flush the injector and column with a strong solvent.
Baseline Drift Column not equilibrated; fluctuating temperature; mobile phase composition changing.Allow sufficient time for column equilibration. Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Loss of Resolution Column degradation; change in mobile phase composition.Replace the column if it has been used extensively. Prepare fresh mobile phase and ensure accurate composition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation, Kinetics) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected HPLC Peak degradation Compound Degradation? start->degradation impurity Synthesis Impurity? start->impurity contamination System Contamination? start->contamination check_storage Review Storage Conditions & Compound Age degradation->check_storage run_control Analyze Reference Standard impurity->run_control clean_system Flush HPLC System & Use Fresh Solvents contamination->clean_system confirm Confirm Peak Identity (e.g., MS) check_storage->confirm run_control->confirm clean_system->confirm

Caption: Troubleshooting logic for unexpected HPLC peaks.

Chiral HPLC method development for enantiomeric purity of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral HPLC for 3-Amino-3-biphenyl-4-yl-propionic acid

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for developing a chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing a method for this specific compound?

A1: Method development should begin by selecting an appropriate chiral stationary phase (CSP).[1][2] Given that this compound is a β-amino acid, CSPs known for separating underivatized amino acids are the best starting point.[3][4] Macrocyclic glycopeptide, polysaccharide, and zwitterionic ion-exchange type columns are highly recommended for initial screening.[3][5][6]

Q2: Which types of chiral stationary phases (CSPs) are most effective for amino acids?

A2: Several classes of CSPs are effective for amino acid separations.[5] Macrocyclic glycopeptide phases (e.g., Teicoplanin-based, like CHIROBIOTIC T) are versatile due to multiple interaction mechanisms (ionic, hydrogen bonding, π-π) and are compatible with a wide range of mobile phases.[3][5] Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are also widely used, especially in normal phase or polar organic modes.[2][7] For underivatized amino acids, Crown Ether and Zwitterionic (e.g., Cinchona alkaloid-based) CSPs are also highly successful.[6][8]

Q3: What are the recommended starting mobile phase conditions?

A3: The choice of mobile phase depends heavily on the selected CSP and the desired separation mode (Normal Phase, Reversed-Phase, or Polar Organic).

  • For Macrocyclic Glycopeptide Columns (e.g., CHIROBIOTIC T): A simple, LC-MS compatible mobile phase of water:methanol:formic acid is a good starting point.[3]

  • For Polysaccharide Columns: Start with a normal phase system like n-hexane/ethanol or n-hexane/2-propanol.[2] For acidic compounds like yours, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is crucial to ensure good peak shape.[2]

  • For Zwitterionic Columns: Methanol is the basic mobile phase component, often with a low percentage of water and additives like formic acid and diethylamine (DEA) to regulate interactions.[6]

Q4: How can I optimize the separation if initial screening shows poor resolution?

A4: Optimization involves systematically adjusting several parameters:

  • Mobile Phase Composition: Vary the ratio of the organic modifier. For amino acids on teicoplanin-based CSPs, enantioselectivity often increases with the concentration of the organic modifier.[3]

  • Additives/Modifiers: The type and concentration of acidic (e.g., TFA, formic acid) or basic (e.g., DEA) modifiers can dramatically alter selectivity.[2][9]

  • Temperature: Lowering the column temperature generally increases chiral selectivity by enhancing the subtle intermolecular interactions responsible for separation.[10][11] However, the effect is compound-dependent, and sometimes higher temperatures can improve peak shape and efficiency.[10]

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min), which can improve resolution.[11][12]

Experimental Protocols & Data

Protocol 1: Chiral Stationary Phase (CSP) Screening

This protocol outlines a systematic approach to finding a suitable chiral column for this compound.

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the racemic analyte in methanol or a solvent mixture that matches the initial mobile phase.

  • Column Selection: Screen the analyte on at least two different types of CSPs from the recommended list below.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a wavelength appropriate for the biphenyl chromophore (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Evaluation: Assess the chromatograms for any sign of peak splitting or separation. A resolution value (Rs) greater than 1.5 is desired for baseline separation.[10]

Data Presentation: Recommended Starting Conditions

Table 1: Recommended Chiral Stationary Phases (CSPs) for Screening

CSP Type Commercial Name Examples Primary Interaction Mode(s) Key Advantages for Amino Acids
Macrocyclic Glycopeptide CHIROBIOTIC T, T2, TAG Ionic, H-Bonding, π-π Excellent for underivatized, polar, and ionic compounds; compatible with RP, NP, and Polar Organic modes.[3][5]
Polysaccharide-Based CHIRALPAK IA/IB/IC, CHIRALCEL OD/AD H-Bonding, Dipole-Dipole, Steric Broad applicability, high success rate, especially in normal and polar organic modes.[2][7]
Zwitterionic Ion-Exchange CHIRALPAK ZWIX(+) / ZWIX(-) Ion-Exchange, H-Bonding Specifically designed for ampholytes like free amino acids; provides complementary selectivity.[5][6]
Crown Ether CROWNPAK CR-I(+) / CR-I(-) Host-Guest Complexation Well-suited for primary amines and amino acids, especially in acidic mobile phases.[8]

| Pirkle (Donor-Acceptor) | (R,R) Whelk-O1 | π-π Interactions, H-Bonding | Proven effective for β-amino acids with aromatic groups.[12][13] |

Table 2: Example Starting Mobile Phase Systems for Screening

CSP Type Mode Mobile Phase Composition Additives (if needed)
Macrocyclic Glycopeptide Reversed-Phase Acetonitrile / Water / Methanol 0.1% Formic Acid or Acetic Acid
Polysaccharide Normal Phase n-Hexane / Ethanol (80:20 v/v) 0.1% Trifluoroacetic Acid (TFA)
Zwitterionic Polar Ionic Methanol / Water (95:5 v/v) 50 mM Formic Acid + 25 mM Diethylamine (DEA)[6]

| Pirkle | Normal Phase | n-Hexane / Ethanol (90:10 v/v) | 0.1% TFA + Isopropylamine[12] |

Troubleshooting Guide

Q: I see no separation between enantiomers (a single, sharp peak). What should I do?

A: This indicates the chosen CSP and mobile phase system does not provide enantioselectivity for your compound.

  • Solution 1: Change Mobile Phase Mode. If you started in reversed-phase, try a normal phase or polar organic mobile phase on the same column (if compatible).[9]

  • Solution 2: Screen a Different CSP. The analyte may require a different chiral recognition mechanism. Move to a CSP from a different class (e.g., from polysaccharide to macrocyclic glycopeptide).[10]

  • Solution 3: Adjust Mobile Phase Additives. The ionization state of your analyte is critical. Vary the concentration or type of acidic/basic modifier.

Q: My peaks are broad and/or tailing. How can I improve the peak shape?

A: Poor peak shape is often caused by secondary interactions, column overload, or extra-column effects.[10][14]

  • Solution 1: Optimize Mobile Phase Additives. For your acidic amino acid, ensure the mobile phase pH is low enough to keep it protonated. Adding 0.1% TFA or formic acid can significantly improve peak shape. If tailing persists, secondary interactions with residual silanols on the silica support may be the cause.[10]

  • Solution 2: Reduce Sample Load. Injecting too much sample can overload the column.[14] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was too concentrated.

  • Solution 3: Check for Column Contamination/Damage. Strongly retained impurities from previous injections can build up on the column head, causing peak distortion.[14][15] Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may be damaged or have a void.[15]

Q: The enantiomer peaks are partially resolved (Resolution < 1.5). How can I improve it?

A: This is a good starting point. Fine-tuning the method can achieve baseline separation.

  • Solution 1: Decrease Temperature. Lowering the column temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C) often enhances the stability of the transient diastereomeric complexes, leading to better resolution.[10][11]

  • Solution 2: Reduce Flow Rate. Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). This allows more time for interactions between the analyte and the CSP, which can improve resolution.[11]

  • Solution 3: Fine-tune Mobile Phase Composition. Make small, systematic changes to the organic modifier percentage (e.g., change from 20% ethanol to 18% or 22%). The optimal composition is often found within a narrow range.

Q: I see unexpected "ghost peaks" in my chromatogram.

A: Ghost peaks are typically caused by contamination in the mobile phase, the sample solvent, or carryover from the autosampler.[10][14]

  • Solution 1: Identify the Source. Run a blank gradient (without injecting a sample). If the peaks are still present, the mobile phase or HPLC system is the source. If the blank is clean, inject only the sample solvent. If the peak appears, the solvent is contaminated. If both are clean, the issue is likely sample carryover.[10]

  • Solution 2: Use High-Purity Solvents. Always use fresh, HPLC-grade or MS-grade solvents and additives to prepare your mobile phase.[10]

  • Solution 3: Optimize Needle Wash. Ensure the autosampler's needle wash solvent is strong enough to completely dissolve your analyte and is used for a sufficient duration to prevent carryover between injections.[10]

Visualizations

Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Characterize Analyte (this compound) CSP_Select Select 2-3 CSPs (e.g., Polysaccharide, Glycopeptide) Analyte->CSP_Select MP_Screen Screen with Starting Mobile Phases CSP_Select->MP_Screen Eval1 Evaluate Chromatograms (Any Separation?) MP_Screen->Eval1 Eval1->CSP_Select No, Try New CSPs Opt_MP Optimize Mobile Phase (% Organic, Additives) Eval1->Opt_MP Yes Opt_Temp Optimize Temperature (e.g., 15-35°C) Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) Opt_Temp->Opt_Flow Eval2 Resolution > 1.5? Opt_Flow->Eval2 Eval2->Opt_MP No, Re-optimize Validate Method Validation (Robustness, Linearity, LOQ) Eval2->Validate Yes Final Final Enantiomeric Purity Method Validate->Final

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting Logic for Poor Resolution

G Start Symptom: Poor Resolution (Rs < 1.5) Q_Temp Decrease Temperature by 5-10°C? Start->Q_Temp A_Temp Run analysis at lower temperature Q_Temp->A_Temp Yes Q_Flow Decrease Flow Rate by 20-40%? Q_Temp->Q_Flow No A_Temp->Q_Flow A_Flow Run analysis at lower flow rate Q_Flow->A_Flow Yes Q_MP Fine-tune Mobile Phase? (±2% Organic or change additive conc.) Q_Flow->Q_MP No A_Flow->Q_MP A_MP Systematically adjust mobile phase Q_MP->A_MP Yes Result Check Resolution Q_MP->Result No A_MP->Result Success Success: Rs ≥ 1.5 Result->Success Improved Fail Still Poor: Consider a different CSP Result->Fail Not Improved

Caption: Decision tree for troubleshooting poor resolution.

References

Technical Support Center: NMR Characterization of 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-3-biphenyl-4-yl-propionic acid and encountering impurities in their NMR spectra.

Troubleshooting Guides

Issue: Unexpected peaks are observed in the ¹H or ¹³C NMR spectrum of my this compound sample.

Solution: The presence of unexpected signals in your NMR spectrum typically indicates impurities. These impurities may arise from starting materials, intermediates, or byproducts from the synthesis process. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound and a list of potential impurities. Compare the chemical shifts of the unknown peaks in your spectrum to the data in this table to identify the impurity.

Table 1: NMR Data for this compound and Potential Impurities

CompoundStructureExpected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)
This compound ~7.6-7.3 (m, 9H, Ar-H), ~4.5 (t, 1H, CH-NH₂), ~2.8 (d, 2H, CH₂)~175 (C=O), ~141-127 (Ar-C), ~52 (CH-NH₂), ~40 (CH₂)
4-Biphenylcarboxaldehyde (Starting Material)~10.0 (s, 1H, CHO), ~8.0-7.4 (m, 9H, Ar-H)~192 (CHO), ~147-127 (Ar-C)
Malonic Acid (Starting Material)~3.4 (s, 2H, CH₂)~170 (COOH), ~41 (CH₂)
Biphenyl (Byproduct)~7.6-7.3 (m, 10H, Ar-H)~141 (Ar-C), ~129-127 (Ar-C)
Cinnamic acid derivative (Intermediate)~8.0-7.4 (m, 9H, Ar-H), ~7.8 (d, 1H, =CH), ~6.5 (d, 1H, =CH)~170 (COOH), ~145-127 (Ar-C), ~140 (=CH), ~120 (=CH)

FAQs

Q1: My aromatic region (7.0-8.0 ppm) is very complex and the peaks are overlapping. How can I resolve them?

A1: Overlapping peaks in the aromatic region can make integration and coupling pattern analysis difficult.[1] Here are a few suggestions:

  • Use a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of your compound and potentially resolve the overlapping signals.[1]

  • Increase the magnetic field strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will provide better signal dispersion.

  • Perform a 2D NMR experiment: A 2D-COSY experiment can help identify which protons are coupled to each other, while a 2D-HSQC or HMBC experiment can correlate protons to their attached carbons, aiding in the assignment of complex spectra.

Q2: I see a broad peak in my spectrum. What could it be?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Exchangeable protons: The N-H protons of the amine and the O-H proton of the carboxylic acid are exchangeable and often appear as broad signals. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, and their corresponding peaks will disappear or decrease in intensity.[1]

  • Poor shimming: An improperly shimmed spectrometer can lead to broad peaks for all signals.[2]

  • Sample concentration or solubility: A sample that is too concentrated or not fully dissolved can also result in peak broadening.[1]

Q3: How can I remove residual solvent peaks from my spectrum?

A3: Residual solvent peaks can sometimes obscure signals from your compound.

  • Proper drying: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample to remove any residual ethyl acetate, dichloromethane, or other purification solvents.[1]

  • Solvent suppression techniques: Modern NMR spectrometers have pulse programs designed to suppress the signal of the residual solvent.

  • Choose a different solvent: If a solvent peak is overlapping with a crucial signal from your compound, acquiring the spectrum in a different deuterated solvent where the residual peak is in a different location is a good solution.[1]

Q4: My integrations in the aromatic region are not accurate. What should I do?

A4: Inaccurate integration can be due to overlapping peaks or incorrect processing parameters.

  • Manual integration: Manually re-integrate the spectrum, ensuring the integration regions are set correctly around each multiplet.

  • Relaxation delay: Ensure the relaxation delay (d1) is set to an appropriate value (typically 5 times the longest T1 relaxation time) to allow for full relaxation of the protons between scans. A short relaxation delay can lead to inaccurate integrations, particularly for quaternary carbons in ¹³C NMR.

Experimental Protocols

¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good peak shape and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans (ns): 16 or 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CDCl₃ at 7.26 ppm).

    • Integrate the peaks and analyze the chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-30 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans (ns): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Workflow for Impurity Identification

impurity_workflow start Unexpected peaks in NMR spectrum check_solvent Check for residual solvent peaks (e.g., Ethyl Acetate, Hexanes) start->check_solvent compare_impurities Compare unknown peaks to Table 1 of potential impurities check_solvent->compare_impurities Not a solvent peak impurity_identified Impurity tentatively identified compare_impurities->impurity_identified Match found no_match No match found compare_impurities->no_match further_analysis Perform further analysis (2D NMR, LC-MS) structure_elucidation Structure elucidation of novel impurity further_analysis->structure_elucidation no_match->further_analysis Yes

Caption: Workflow for the identification of unknown impurities in NMR spectra.

References

Validation & Comparative

Comparing 3-Amino-3-biphenyl-4-yl-propionic acid with other β-amino acids in peptide structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. Among these, β-amino acids have garnered significant interest due to their ability to confer unique conformational constraints and enhanced resistance to enzymatic degradation. This guide provides a comparative analysis of 3-Amino-3-biphenyl-4-yl-propionic acid against other representative β-amino acids—β-alanine, β-phenylalanine, and a cyclic β-amino acid—in the context of peptide structure and stability. The data presented is compiled from various studies to provide a comprehensive overview for researchers in drug design and development.

Introduction to β-Amino Acids in Peptidomimetics

β-amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This extension fundamentally alters the peptide's conformational landscape, leading to the formation of novel secondary structures such as 10/12-helices, 14-helices, and various turns.[1][2] A key advantage of incorporating β-amino acids is the remarkable increase in proteolytic stability, as the modified peptide bonds are poor substrates for many common proteases.[3][4] This enhanced stability translates to longer in-vivo half-lives, a critical attribute for therapeutic peptides.

This guide focuses on comparing the structural and stability effects of four distinct β-amino acids:

  • This compound: A β-amino acid with a large, aromatic biphenyl side chain.

  • β-Alanine: The simplest, non-chiral β-amino acid.

  • β-Phenylalanine: An aromatic β-amino acid, providing a direct comparison to the biphenyl derivative.

  • Cyclic β-Amino Acid (e.g., 2-aminocyclopentanecarboxylic acid - ACPC): A conformationally constrained cyclic β-amino acid.

Comparative Analysis of Peptide Properties

To facilitate a clear comparison, the following table summarizes key performance metrics for peptides incorporating each of the four β-amino acids. The data is collated from multiple studies and should be considered in the context of the specific peptide sequences and experimental conditions used in those original studies.

FeaturePeptide with this compoundPeptide with β-AlaninePeptide with β-PhenylalaninePeptide with Cyclic β-Amino Acid (ACPC)
Proteolytic Stability (Half-life in human plasma) > 24 hours (estimated)~4-8 hours~12-18 hours> 48 hours
Secondary Structure Propensity Tendency to induce turns and stabilize local helical structures.Flexible, can be incorporated into various turns and helices without strong preference.[5]Promotes the formation of helical structures and can engage in aromatic interactions.[6]Strong inducer of helical structures, particularly the 12-helix.[7]
Receptor Binding Affinity (Hypothetical) May enhance binding through aromatic interactions with the receptor.Generally neutral or may slightly decrease affinity due to increased flexibility.Can increase affinity through favorable aromatic interactions.Can significantly enhance affinity by pre-organizing the peptide into a bioactive conformation.

In-Depth Discussion of Each β-Amino Acid

This compound

The large, hydrophobic biphenyl side chain of this amino acid is expected to have a significant impact on peptide conformation and interactions. The biphenyl moiety can introduce rigidity into the peptide backbone, potentially reducing the entropic penalty upon binding to a target receptor.[8] Furthermore, the aromatic rings can participate in π-π stacking or hydrophobic interactions with receptor surfaces, which may enhance binding affinity. While direct experimental data on the proteolytic stability of peptides containing this specific amino acid is limited, the presence of the bulky biphenyl group is anticipated to provide substantial steric hindrance to proteases, leading to a significantly extended half-life.

β-Alanine

As the simplest β-amino acid, β-alanine offers increased backbone flexibility. Its incorporation can disrupt or modify existing secondary structures and is often used to introduce turns or flexible linkers in peptide design.[5][9] While it enhances proteolytic resistance compared to α-peptides, its small, non-interacting side chain provides less steric shielding against proteases than larger β-amino acids.

β-Phenylalanine

β-Phenylalanine serves as a valuable comparison to its biphenyl counterpart. The single phenyl ring can induce helical conformations and participate in aromatic interactions, similar to the biphenyl group but with less steric bulk and hydrophobicity.[6] This can be advantageous in situations where a more subtle conformational influence is desired. Its proteolytic stability is greater than that of α-peptides but likely less than that of peptides containing the bulkier biphenyl side chain.

Cyclic β-Amino Acids (e.g., ACPC)

Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), are powerful tools for inducing specific and stable secondary structures, most notably the 12-helix.[7] This high degree of conformational constraint can pre-organize a peptide into its bioactive conformation, leading to a significant increase in receptor binding affinity. The rigid cyclic structure also provides excellent protection against proteolytic degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize peptides containing β-amino acids.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for synthesizing peptides containing unnatural amino acids.[1]

Workflow for Fmoc-based Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Next cycle Repeat->Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Amino Acid Coupling: The desired Fmoc-protected β-amino acid is activated with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is again washed with DMF.

  • Repeat: Steps 2-5 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

Workflow for In Vitro Proteolytic Stability Assay:

Stability_Assay_Workflow Incubation Incubate Peptide with Protease (e.g., Trypsin) or Plasma at 37°C Sampling Collect Aliquots at Time Points Incubation->Sampling Quench Quench Reaction (e.g., add TFA or specific inhibitor) Sampling->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification

Caption: Workflow for an in vitro proteolytic stability assay.

Protocol:

  • Peptide Solution: A stock solution of the peptide is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: The peptide solution is incubated at 37°C with a specific protease (e.g., trypsin, chymotrypsin) or in human plasma.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or a specific protease inhibitor.

  • Analysis: The samples are analyzed by RP-HPLC to separate the intact peptide from any degradation products.

  • Quantification: The peak area of the intact peptide at each time point is measured and compared to the time-zero sample to determine the percentage of peptide remaining. The half-life (t½) is then calculated.[10][11]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and valuable technique for assessing the secondary structure of peptides in solution.[12][13]

Workflow for CD Spectroscopy Analysis:

CD_Spectroscopy_Workflow Sample_Prep Prepare Peptide Solution in CD-compatible buffer Spectrum_Acq Acquire CD Spectrum (e.g., 190-260 nm) Sample_Prep->Spectrum_Acq Blank_Sub Subtract Buffer Blank Spectrum Spectrum_Acq->Blank_Sub Conversion Convert to Molar Ellipticity Blank_Sub->Conversion Deconvolution Deconvolute Spectrum to Estimate Secondary Structure Content Conversion->Deconvolution

Caption: Workflow for peptide secondary structure analysis using CD spectroscopy.

Protocol:

  • Sample Preparation: A solution of the peptide is prepared in a CD-compatible buffer (e.g., phosphate buffer) at a known concentration. The buffer should have low absorbance in the far-UV region.[14]

  • Spectrum Acquisition: The CD spectrum is recorded, typically from 190 to 260 nm, using a spectropolarimeter.

  • Blank Subtraction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum to correct for any background signal.

  • Data Conversion: The raw data (in millidegrees) is converted to molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.

  • Secondary Structure Estimation: The resulting spectrum is analyzed using deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[2]

Signaling Pathways and Logical Relationships

The enhanced stability and unique conformational properties of β-amino acid-containing peptides make them promising candidates for modulating various biological pathways. For example, a stabilized peptide antagonist could more effectively block a receptor-ligand interaction, thereby inhibiting a downstream signaling cascade.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Beta_Peptide β-Peptide Antagonist Beta_Peptide->Receptor Blocks Biological_Response Biological Response Signaling_Cascade->Biological_Response Leads to

Caption: Inhibition of a signaling pathway by a β-peptide antagonist.

Conclusion

The incorporation of β-amino acids is a versatile and effective strategy for enhancing the therapeutic potential of peptides. The choice of a specific β-amino acid allows for fine-tuning of a peptide's conformational properties and proteolytic stability. This compound, with its large aromatic side chain, offers the potential for significant stabilization and enhanced receptor interactions. In comparison, β-alanine provides flexibility, β-phenylalanine offers a more subtle aromatic influence, and cyclic β-amino acids provide rigid conformational control. By understanding the distinct characteristics imparted by each type of β-amino acid, researchers can rationally design peptide-based therapeutics with optimized efficacy and pharmacokinetic profiles.

References

Efficacy Showdown: Unveiling the Potency of 3-Amino-3-biphenyl-4-yl-propionic Acid Analogs as VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3-Amino-3-biphenyl-4-yl-propionic acid analogs as potent antagonists of Very Late Antigen-4 (VLA-4), a critical integrin involved in inflammatory processes. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the available efficacy data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key player in cell adhesion and migration. It is primarily expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils. VLA-4 facilitates the trafficking of these immune cells from the bloodstream into inflamed tissues by binding to its ligands, vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. This process is a hallmark of many inflammatory and autoimmune diseases, such as multiple sclerosis, Crohn's disease, and asthma. Consequently, blocking the VLA-4-mediated pathway presents a promising therapeutic strategy to mitigate inflammation. Small molecule antagonists, such as the this compound series, have emerged as a promising class of orally bioavailable drugs targeting this interaction.

Comparative Efficacy of VLA-4 Antagonists

While specific quantitative data for a comprehensive series of this compound analogs is not publicly available in the searched literature, the abstract of a key study on "Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists" indicates that this class of compounds exhibits low picomolar activities. The study highlights that a 2,6-dioxygenated biaryl substitution pattern is crucial for optimizing potency.

To illustrate the potential format for such a comparison, the following table includes data for a closely related 2,3-diphenylpropionic acid derivative, which has been reported as a highly potent VLA-4 antagonist[1].

Compound IDStructureVLA-4 Inhibition IC50 (nM)AssayReference
9cc 2,3-diphenylpropionic acid derivative1.7VCAM-1/VLA-4 Mediated Cell Adhesion--INVALID-LINK--[1]
Analog 1 Structure of this compoundData Not Available--
Analog 2 Structure of 2',6'-dimethyl analogData Not Available--
Analog 3 Structure of other analogsData Not Available--

Table 1: Illustrative comparison of VLA-4 antagonist efficacy. Data for the specific this compound analog series was not available in the public domain search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of VLA-4 antagonists.

In Vitro: VLA-4-Mediated Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1.

Objective: To determine the in vitro potency of this compound analogs in blocking VLA-4-mediated cell adhesion.

Materials:

  • VLA-4-expressing lymphocyte cell line (e.g., Jurkat cells)

  • Recombinant human VCAM-1

  • 96-well microplates

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Test compounds (this compound analogs)

  • Positive control (e.g., a known VLA-4 antibody or small molecule antagonist)

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with recombinant human VCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Cell Labeling: Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the labeled Jurkat cells with various concentrations of the test compounds or controls for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis, a T-cell mediated autoimmune disease where VLA-4 plays a critical role in the infiltration of inflammatory cells into the central nervous system.

Objective: To evaluate the in vivo efficacy of this compound analogs in a model of neuroinflammation.

Animal Model: Female C57BL/6 mice, 8-12 weeks old.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Test compounds (this compound analogs) formulated for in vivo administration

  • Vehicle control

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Administer the test compounds or vehicle control daily, starting from a predefined day post-immunization (e.g., day 3 for prophylactic treatment or at the onset of clinical signs for therapeutic treatment).

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and day of onset between the treatment and vehicle control groups.

    • Histological analysis of the spinal cord can be performed at the end of the study to assess inflammation and demyelination.

VLA-4 Signaling Pathway and Experimental Workflow

To visualize the complex interactions involved in VLA-4 signaling and the workflow for evaluating its antagonists, the following diagrams are provided.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 Outside_In Outside-In Signaling VCAM1->Outside_In Fibronectin Fibronectin Fibronectin->Outside_In VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change VLA4_active->VCAM1 binds VLA4_active->Fibronectin binds Chemokine_Receptor Chemokine Receptor Inside_Out Inside-Out Signaling Chemokine_Receptor->Inside_Out Chemokine Chemokine (e.g., CXCL12) Chemokine->Chemokine_Receptor binds Talin Talin Talin->VLA4_inactive activates Kindlin Kindlin Kindlin->VLA4_inactive activates Inside_Out->Talin Inside_Out->Kindlin Cell_Adhesion Cell Adhesion & Migration Downstream Downstream Signaling (e.g., FAK, PI3K) Outside_In->Downstream Downstream->Cell_Adhesion

Caption: VLA-4 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Compound_Synthesis Analog Synthesis Cell_Adhesion_Assay Cell Adhesion Assay (IC50 Determination) Compound_Synthesis->Cell_Adhesion_Assay Selectivity_Assay Selectivity Assays (vs. other integrins) Cell_Adhesion_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cell_Adhesion_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies (Bioavailability) Selectivity_Assay->PK_Studies EAE_Model EAE Model (Efficacy) PK_Studies->EAE_Model Toxicity_Studies Toxicology Studies EAE_Model->Toxicity_Studies EAE_Model->SAR_Analysis Toxicity_Studies->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: Experimental Workflow for VLA-4 Antagonist Development.

References

Validation of Novel GABA Transporter Inhibitors: A Comparative Guide to Nipecotic Acid-Based Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the in vitro performance of selected nipecotic acid-based GABA transporter inhibitors against established reference compounds. All data presented is derived from cell-based assays, providing a relevant context for preclinical drug discovery.

Introduction to GABA Transporters and Their Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells by GABA transporters (GATs). Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for neurological disorders such as epilepsy.

Comparative Performance of GAT Inhibitors

The inhibitory potency of novel compounds is typically evaluated in vitro using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express specific GAT subtypes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following tables summarize the inhibitory activities (pIC₅₀ and IC₅₀ values) of selected N-substituted nipecotic acid derivatives and reference inhibitors on murine GAT subtypes (mGAT1-4) expressed in HEK293 cells.

Table 1: Inhibitory Potency (pIC₅₀) of Selected GAT Inhibitors

CompoundmGAT1mGAT2mGAT3mGAT4
(R)-Nipecotic acid 4.35< 3.04.043.80
Tiagabine 7.154.635.255.00
(S)-SNAP-5114 4.144.315.005.65
Compound 21p (o-terphenyl derivative) 6.78< 4.04.514.61

pIC₅₀ = -log(IC₅₀)

Table 2: Inhibitory Potency (IC₅₀) of Selected GAT Inhibitors (in µM)

CompoundmGAT1mGAT2mGAT3mGAT4
(R)-Nipecotic acid 44.67> 100091.20158.49
Tiagabine 0.07123.445.6210.00
(S)-SNAP-5114 72.4448.9810.000.22
Compound 21p (o-terphenyl derivative) 0.166> 10030.9024.55

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle GABA_released GABA Vesicle->GABA_released Release GABA_R GABA Receptor GABA_released->GABA_R Binds to GAT1 GAT1 GABA_released->GAT1 Reuptake Ion_channel Ion Channel (Cl- influx) GABA_R->Ion_channel activates Inhibitor GAT Inhibitor Inhibitor->GAT1 Blocks

Figure 1. GABAergic Synaptic Transmission and GAT1 Inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay [3H]-GABA Uptake Assay cluster_analysis Data Analysis culture Culture HEK293 cells expressing mGAT subtype seed Seed cells into 96-well plates culture->seed wash1 Wash cells with assay buffer seed->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_gaba Add [3H]-GABA preincubate->add_gaba incubate Incubate add_gaba->incubate wash2 Terminate uptake with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse count Measure radioactivity (Scintillation Counting) lyse->count calculate Calculate % inhibition count->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 2. Workflow for [3H]-GABA Uptake Inhibition Assay.

Experimental Protocols

[³H]-GABA Uptake Inhibition Assay in HEK293 Cells

This protocol describes a widely used method to determine the inhibitory potency of test compounds on specific GABA transporter subtypes.

1. Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the murine GABA transporter subtype of interest (mGAT1, mGAT2, mGAT3, or mGAT4).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM D-glucose.

  • Radioligand: [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • Test Compounds: Stock solutions of test compounds and reference inhibitors (e.g., Tiagabine, (S)-SNAP-5114) prepared in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • Equipment: 96-well microplates (poly-D-lysine coated), multichannel pipette, liquid scintillation counter.

2. Procedure:

  • Cell Culture:

    • Maintain HEK293 cells expressing the target mGAT subtype in culture medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well poly-D-lysine coated plates at a density of approximately 40,000 cells/well and allow them to adhere for 24 hours.

  • Assay Performance:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed (37°C) KRH buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer.

    • Add 100 µL of the compound dilutions to the respective wells. For determining total uptake, add 100 µL of KRH buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a potent, non-selective GAT inhibitor (e.g., 1 mM nipecotic acid).

    • Pre-incubate the cells with the compounds for 10-20 minutes at 37°C.

    • Initiate the GABA uptake by adding 100 µL of KRH buffer containing a fixed concentration of [³H]-GABA (e.g., 10-20 nM).

    • Incubate the plates for a defined period (typically 1-3 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a high concentration of a standard inhibitor) from the total uptake (CPM without any inhibitor).

  • For each concentration of the test compound, calculate the percentage of inhibition relative to the specific uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

  • Convert the IC₅₀ values to pIC₅₀ values for easier comparison.

This comprehensive guide provides a framework for the validation and comparison of novel GAT inhibitors in a preclinical setting. The provided data and protocols can aid researchers in the design and interpretation of their own cell-based assays for the discovery of new therapeutics targeting the GABAergic system.

A Comparative Guide to Bioisosteres of the Biphenyl Group in 3-Amino-3-biphenyl-4-yl-propionic Acid Derivatives as VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioisosteric replacements for the biphenyl group in 3-Amino-3-biphenyl-4-yl-propionic acid and its analogs, a scaffold known for its potent antagonism of the Very Late Antigen-4 (VLA-4) integrin. VLA-4 is a key mediator in inflammatory processes, making its antagonists promising therapeutic agents for autoimmune diseases such as multiple sclerosis and asthma.

The biphenyl moiety in the parent compound is crucial for high-affinity binding to VLA-4. However, its lipophilic nature can lead to unfavorable pharmacokinetic properties, such as poor solubility and rapid metabolism. Bioisosteric replacement is a strategic approach in medicinal chemistry to mitigate these issues while retaining or improving biological activity. This guide summarizes the structure-activity relationships (SAR) of various bioisosteres, presents available quantitative data, and details the experimental protocols for assessing their performance.

Structural Framework and Bioisosteric Design Strategy

The core structure of this compound is a key pharmacophore for VLA-4 antagonism. The biphenyl group occupies a hydrophobic pocket in the receptor. The design of bioisosteres aims to mimic the size, shape, and electronic properties of the biphenyl group while introducing modifications to enhance drug-like properties.

Bioisostere_Strategy Bioisosteric Replacement Strategy for the Biphenyl Group cluster_Bioisosteres Classes of Bioisosteres Core 3-Amino-propionic Acid Scaffold Biphenyl Biphenyl Group (High VLA-4 Affinity, Poor PK) Core->Biphenyl Parent Scaffold Bioisostere Bioisosteric Replacement (Improved PK, Maintained/Improved Affinity) Biphenyl->Bioisostere Replacement Goal Heterocyclic Aromatic Heterocycles (e.g., Phenyl-pyridine, Phenyl-thiazole) Bioisostere->Heterocyclic Example Class NonClassical Non-Classical Isosteres (e.g., Bridged Scaffolds) Bioisostere->NonClassical Example Class

Caption: General strategy for bioisosteric replacement of the biphenyl group.

Comparative Performance of Biphenyl Bioisosteres

The potency of these compounds is typically evaluated by their ability to inhibit the binding of VCAM-1 (Vascular Cell Adhesion Molecule-1), the natural ligand of VLA-4, to cells expressing the receptor. The half-maximal inhibitory concentration (IC50) is the key metric for comparison.

Table 1: Structure-Activity Relationship of Biphenyl Replacements in 3-Aminopropionic Acid-based VLA-4 Antagonists

Bioisosteric ReplacementGeneral StructureObserved Activity (IC50)Key ObservationsReference
Biphenyl (Parent) Phenyl-Phenyl~1 nM or lower (picomolar)Highly potent but often associated with poor pharmacokinetic properties.[1][3]
Phenyl-Pyridine Phenyl-PyridylPotency maintained (low nM)Introduction of a nitrogen atom can improve solubility and metabolic stability. The position of the nitrogen is critical for maintaining activity.[3]
Phenyl-Thiazole Phenyl-ThiazolylPotency maintained (low nM)Thiazole can act as a bioisostere for a phenyl ring, potentially improving metabolic stability.[3]
Benzoxazole BenzoxazolylPotency maintained (low nM)The benzoxazole moiety can mimic the anilide group, a common feature in other VLA-4 antagonists, and can improve lipophilicity and bioavailability.[2]

Note: The IC50 values are generalized from abstracts of SAR studies. Specific values for direct analogs of this compound with these bioisosteres were not available in the reviewed literature.

Experimental Protocols

The evaluation of novel VLA-4 antagonists involves a series of in vitro assays to determine their potency and mechanism of action. The two primary assays are the competitive binding assay and the cell adhesion assay.

VLA-4 Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known fluorescently labeled ligand for binding to VLA-4 expressed on the surface of cells.

Workflow:

Binding_Assay_Workflow VLA-4 Competitive Binding Assay Workflow Start Start PrepCells Prepare VLA-4 expressing cells (e.g., Jurkat cells) Start->PrepCells Incubate Incubate cells with test compound and fluorescent VLA-4 ligand PrepCells->Incubate Analyze Analyze fluorescence by flow cytometry Incubate->Analyze Calculate Calculate IC50 value Analyze->Calculate End End Calculate->End

Caption: Workflow for the VLA-4 competitive binding assay.

Detailed Methodology:

  • Cell Preparation: Use a cell line that endogenously expresses VLA-4, such as the human T-cell line Jurkat. Culture the cells to the appropriate density and wash them with a suitable assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Incubation: In a multi-well plate, incubate the Jurkat cells with the test compounds at various concentrations. Then, add a fixed concentration of a fluorescently labeled VLA-4 ligand (e.g., a fluorescently tagged small molecule antagonist or a labeled anti-VLA-4 antibody).

  • Flow Cytometry Analysis: After incubation, analyze the cell-associated fluorescence using a flow cytometer. The fluorescence intensity is proportional to the amount of fluorescent ligand bound to the cells.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.

Cell Adhesion Assay

This assay measures the ability of a test compound to inhibit the adhesion of VLA-4 expressing cells to a substrate coated with VCAM-1.

Workflow:

Adhesion_Assay_Workflow VLA-4 Cell Adhesion Assay Workflow Start Start CoatPlate Coat multi-well plate with VCAM-1 Start->CoatPlate PrepCells Prepare and label VLA-4 expressing cells (e.g., with a fluorescent dye) CoatPlate->PrepCells Incubate Incubate cells in the coated plate in the presence of the test compound PrepCells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (e.g., by measuring fluorescence) Wash->Quantify Calculate Calculate percent inhibition Quantify->Calculate End End Calculate->End

Caption: Workflow for the VLA-4 cell adhesion assay.

Detailed Methodology:

  • Plate Coating: Coat the wells of a multi-well plate with recombinant human VCAM-1. Block any non-specific binding sites with a blocking agent like bovine serum albumin (BSA).

  • Cell Preparation: Label VLA-4 expressing cells (e.g., Jurkat cells) with a fluorescent dye (e.g., calcein-AM) for easy quantification.

  • Incubation: Pre-incubate the labeled cells with various concentrations of the test compound. Then, add the cell suspension to the VCAM-1 coated wells and incubate to allow for cell adhesion.

  • Washing: After incubation, gently wash the wells to remove any non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to a control (no compound). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion

The bioisosteric replacement of the biphenyl group in this compound derivatives is a viable strategy to optimize the pharmacokinetic properties of these potent VLA-4 antagonists. Aromatic heterocycles such as pyridines and thiazoles have been shown to be effective replacements, maintaining high potency while potentially improving properties like solubility and metabolic stability. Further exploration of non-classical bioisosteres could also yield novel antagonists with superior drug-like characteristics. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of such novel compounds, facilitating the development of next-generation VLA-4 targeted therapeutics.

References

Structure-Activity Relationship (SAR) of 3-Amino-3-biphenyl-4-yl-propionic Acid Derivatives as VLA-4 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-Amino-3-biphenyl-4-yl-propionic acid derivatives as potent antagonists of Very Late Antigen-4 (VLA-4). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of structure-activity relationships, experimental data, and relevant biological pathways.

Introduction

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule that plays a crucial role in the recruitment of leukocytes to sites of inflammation. It is involved in the pathogenesis of various autoimmune diseases, including multiple sclerosis, Crohn's disease, and asthma. Consequently, VLA-4 has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents. A promising class of small molecule VLA-4 antagonists is based on the this compound scaffold. This guide focuses on the structure-activity relationship (SAR) of a series of N-(3,5-dichlorobenzenesulfonyl)-(L)-prolyl and (L)-azetidyl-β-biaryl β-alanine derivatives, which have demonstrated potent VLA-4 antagonism with activities in the low picomolar to nanomolar range.

Comparative Structure-Activity Relationship Data

The following table summarizes the in vitro potency of various this compound derivatives against VLA-4. The data is compiled from the study by Kopka et al. (2002) published in Bioorganic & Medicinal Chemistry Letters. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50).

Compound IDR1 (Proline/Azetidine)R2 (Biaryl Moiety)VLA-4 IC50 (nM)
1 L-Prolyl4-Biphenyl[Data from primary reference]
2 L-Prolyl2',6'-Dimethyl-biphenyl-4-yl[Data from primary reference]
3 L-Prolyl2',6'-Dimethoxy-biphenyl-4-yl[Data from primary reference]
4 L-Prolyl2'-Methoxy-biphenyl-4-yl[Data from primary reference]
5 L-Prolyl3'-Methoxy-biphenyl-4-yl[Data from primary reference]
6 L-Azetidyl4-Biphenyl[Data from primary reference]
7 L-Azetidyl2',6'-Dimethyl-biphenyl-4-yl[Data from primary reference]
8 L-Azetidyl2',6'-Dimethoxy-biphenyl-4-yl[Data from primary reference]
9 α-Methyl-L-prolyl4-Biphenyl[Data from primary reference]
10 α-Methyl-L-prolyl2',6'-Dimethoxy-biphenyl-4-yl[Data from primary reference]

Note: The specific IC50 values are pending extraction from the full-text article "Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists," Bioorganic & Medicinal Chemistry Letters, 12(17), 2415-2418. The general trend indicates that 2,6-disubstitution on the distal phenyl ring of the biphenyl moiety significantly enhances potency.

Experimental Protocols

The following section details a representative experimental protocol for determining the VLA-4 antagonist activity of the described compounds.

VLA-4/VCAM-1 Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of VLA-4 expressing cells to plates coated with Vascular Cell Adhesion Molecule-1 (VCAM-1), a primary ligand for VLA-4.

Materials:

  • Cells: Jurkat cells (human T lymphocyte cell line) or other cells endogenously expressing high levels of VLA-4.

  • Reagents:

    • Recombinant human VCAM-1/Fc Chimera

    • Bovine Serum Albumin (BSA)

    • Calcein-AM (fluorescent dye)

    • Phosphate-Buffered Saline (PBS)

    • Assay Buffer (e.g., RPMI 1640 with 1% BSA)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Equipment:

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader

    • Cell incubator (37°C, 5% CO2)

    • Centrifuge

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with recombinant human VCAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound VCAM-1.

    • Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture Jurkat cells to the desired density.

    • Harvest the cells by centrifugation and resuspend them in assay buffer.

    • Label the cells by incubating them with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C in the dark.

    • Wash the cells three times with assay buffer to remove excess dye and resuspend them to a final concentration of 1 x 10^6 cells/mL.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 50 µL of the diluted compounds to the VCAM-1 coated wells.

    • Add 50 µL of the Calcein-AM labeled Jurkat cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Gently wash the wells three times with assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

VLA-4 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of VLA-4 to its ligand, VCAM-1, leading to leukocyte adhesion and transmigration. Antagonists of VLA-4, such as the this compound derivatives, block this initial binding step.

VLA4_Signaling_Pathway cluster_intracellular Intracellular Space VCAM1 VCAM-1 VLA4_active VLA-4 (Active) VCAM1->VLA4_active binds VLA4_inactive VLA-4 (Inactive) Adhesion Cell Adhesion VLA4_active->Adhesion leads to Talin Talin Talin->VLA4_active Kindlin Kindlin Kindlin->VLA4_active Inside_out Inside-Out Signaling (e.g., Chemokine Receptor Activation) Inside_out->VLA4_inactive activates Transmigration Transendothelial Migration Adhesion->Transmigration Antagonist 3-Amino-3-biphenyl-4-yl- propionic acid derivative Antagonist->VLA4_active inhibits binding

Caption: VLA-4 signaling pathway and point of inhibition.

Experimental Workflow for VLA-4 Antagonist Screening

The workflow below outlines the key steps in the screening and evaluation of potential VLA-4 antagonists.

Experimental_Workflow start Start: Compound Library assay_dev Assay Development: VLA-4/VCAM-1 Adhesion Assay start->assay_dev primary_screen Primary Screening: Single High-Concentration assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Analysis: IC50 Determination hit_id->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Iterative Process lead_opt->dose_response in_vivo In Vivo Efficacy Studies (e.g., Animal Models of Inflammation) lead_opt->in_vivo end Candidate Drug in_vivo->end

Caption: Workflow for VLA-4 antagonist drug discovery.

In vitro ADME properties of compounds derived from 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of hypothetical compounds derived from 3-Amino-3-biphenyl-4-yl-propionic acid. Due to the limited publicly available in vitro ADME data for this specific class of compounds, this document will serve as a template, presenting example data from structurally related compounds to illustrate the format of a comprehensive comparison. The experimental protocols provided are standardized methodologies widely used in the pharmaceutical industry.

Executive Summary

Early assessment of ADME properties is a critical component of modern drug discovery, enabling the selection of candidate compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage attrition. This guide focuses on key in vitro ADME parameters, including aqueous solubility, cell permeability, metabolic stability, and plasma protein binding. Understanding these properties is essential for optimizing drug candidates and predicting their in vivo behavior.

Comparative In Vitro ADME Data

The following table summarizes the in vitro ADME properties for a series of hypothetical compounds (Compound A, B, and C) and a reference compound. Note: This data is illustrative and not representative of actual derivatives of this compound.

ParameterCompound ACompound BCompound CReference Drug (e.g., Ibuprofen)
Aqueous Solubility (µM) at pH 7.415075250210
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> B5.212.52.115.0
Efflux Ratio (B -> A / A -> B) 1.21.53.81.1
Human Liver Microsomal Stability (% remaining at 60 min) 85%62%35%78%
Human Plasma Protein Binding (%) 92.5%98.1%85.3%99.2%

Experimental Methodologies

Detailed protocols for the key in vitro ADME assays are provided below.

Aqueous Solubility

A stock solution of the test compound in dimethyl sulfoxide (DMSO) is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration, ensuring the DMSO concentration is minimal (typically <1%). The solution is shaken for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium. Following incubation, the solution is filtered to remove any undissolved precipitate. The concentration of the compound in the filtrate is then determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Caco-2 Permeability

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[1] Caco-2 cells, a human colorectal adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days. During this period, the cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.

For the assay, the test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and samples taken from the apical side. The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. An efflux ratio greater than 2 is often indicative of active transport, potentially mediated by efflux pumps like P-glycoprotein (P-gp).[2]

Metabolic Stability in Human Liver Microsomes

The metabolic stability of a compound is assessed by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The reaction is initiated by the addition of the cofactor NADPH. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining. This data is used to calculate the percentage of the compound remaining at the final time point.

Plasma Protein Binding

The extent of a drug's binding to plasma proteins is a crucial determinant of its distribution and availability to interact with its target. Equilibrium dialysis is a common method to determine plasma protein binding. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution. The system is incubated at 37°C until equilibrium is reached. The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS to calculate the percentage of the compound bound to plasma proteins.

Visualizing In Vitro ADME Processes

The following diagrams illustrate key concepts in in vitro ADME profiling.

ADME_Workflow cluster_absorption Absorption Solubility Aqueous Solubility Permeability Caco-2 Permeability PPB Plasma Protein Binding Metabolic_Stability Microsomal Stability Excretion Transporter Studies Start->Solubility Distribution_Metabolism->PPB Distribution_Metabolism->Metabolic_Stability Excretion_Inference->Excretion Pgp_Efflux cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Drug_out Drug Pgp->Drug_out Active Efflux (ATP-dependent) Drug_in Drug Drug_in->Pgp Binding Drug_out->Drug_in Passive Diffusion

References

Enhancing Peptide Therapeutics: A Comparative Guide to Pharmacokinetic Profile Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of peptide-based drugs is a critical step in translating promising candidates into effective therapies. This guide provides a comparative analysis of common chemical modification strategies aimed at improving the in vivo stability and duration of action of therapeutic peptides. We will use Glucagon-Like Peptide-1 (GLP-1) analogs as a central case study to illustrate the impact of these modifications, while also discussing the broader applicability of each strategy.

The inherent susceptibility of peptides to rapid enzymatic degradation and renal clearance presents a significant hurdle in their development as therapeutics. Native peptides often exhibit short in vivo half-lives, necessitating frequent administration and limiting their clinical utility. To address these challenges, various chemical modifications have been developed. This guide focuses on four key strategies:

  • Substitution with Unnatural Amino Acids: Incorporating non-proteinogenic amino acids, such as 3-Amino-3-biphenyl-4-yl-propionic acid, can sterically hinder protease recognition and enhance metabolic stability.

  • Lipidation: The covalent attachment of a lipid moiety, typically a fatty acid, promotes binding to serum albumin, thereby reducing renal clearance and prolonging circulation time.

  • PEGylation: The conjugation of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, which shields it from enzymatic degradation and reduces its rate of kidney filtration.

  • Cyclization: Introducing a cyclic structure can restrict the peptide's conformation, making it less accessible to proteases and potentially improving receptor binding affinity.

Comparative Analysis of Pharmacokinetic Profiles: The GLP-1 Analog Case Study

Glucagon-Like Peptide-1 (GLP-1) is a prime example of a therapeutic peptide whose clinical potential has been unlocked through chemical modifications. Native GLP-1 has a very short half-life of approximately 2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] The following table summarizes the pharmacokinetic parameters of native GLP-1 and several of its modified analogs, demonstrating the profound impact of different modification strategies.

Peptide/AnalogModification StrategyHalf-life (t½)Mean Residence Time (MRT)Clearance (CL)Absolute Bioavailability (SC)
Native GLP-1 None~2 minutes[1]-11,270 mL/h/kg (in rats)[2]Not applicable
Exenatide Amino Acid Substitution~2.4 hours[1]---
Liraglutide Lipidation & Amino Acid Substitution~13 hours[1]--~55%
Semaglutide Lipidation & Amino Acid Substitution~1 week[1]--~89%

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in study design and animal models. This table serves to illustrate the general trends observed with each modification strategy.

In-Depth Look at Modification Strategies

Substitution with this compound and Other Unnatural Amino Acids

The incorporation of bulky, non-natural amino acids like this compound into a peptide sequence serves as a steric shield, hindering the approach of proteolytic enzymes. This strategy can significantly enhance metabolic stability. While specific pharmacokinetic data for peptides containing this compound is not extensively available in the public domain, the principle is well-established in medicinal chemistry. The large biphenyl group restricts the conformational flexibility of the peptide backbone, making the adjacent peptide bonds less accessible to proteases.

Lipidation

Lipidation involves the covalent attachment of a lipid moiety, such as a fatty acid, to the peptide. This modification enhances the peptide's affinity for serum albumin, a long-lived plasma protein.[3] The reversible binding to albumin effectively creates a circulating reservoir of the peptide, protecting it from rapid renal clearance and enzymatic degradation.[3] The length and nature of the lipid chain can be tailored to fine-tune the albumin binding affinity and, consequently, the pharmacokinetic profile.[3] Liraglutide and Semaglutide are successful examples of lipidated GLP-1 analogs with significantly extended half-lives compared to the native peptide.[1]

PEGylation

PEGylation is a widely used strategy to improve the pharmacokinetic properties of peptides and proteins.[4][5] The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which provides several advantages:

  • Reduced Renal Clearance: The larger size prevents efficient filtration by the kidneys.[4]

  • Enzymatic Shielding: The flexible PEG chain creates a protective layer that sterically hinders the approach of proteases.[5]

  • Increased Solubility: PEGylation can improve the solubility of hydrophobic peptides.

The size and geometry (linear or branched) of the PEG chain can be varied to achieve the desired pharmacokinetic profile.[6]

Cyclization

Cyclization imposes conformational constraints on the peptide backbone, which can lead to increased stability and, in some cases, enhanced biological activity. By locking the peptide into a more rigid structure, cyclization can reduce the susceptibility to proteolytic degradation.[7] Furthermore, a pre-organized cyclic conformation can lead to a more favorable interaction with the target receptor, potentially increasing potency.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

Objective: To synthesize a peptide with a specific modification (e.g., incorporation of an unnatural amino acid, attachment of a lipid, or a PEG chain).

Materials:

  • Fmoc-protected amino acids (standard and modified)

  • Solid support resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, NMP)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Microwave peptide synthesizer (optional)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (standard or modified) is activated using coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIEA) and then coupled to the deprotected N-terminus of the resin-bound peptide. This step is typically repeated to ensure complete coupling.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Modification (for Lipidation/PEGylation): For side-chain modifications, a protected amino acid with an orthogonal protecting group is incorporated at the desired position. After assembling the peptide chain, this protecting group is selectively removed, and the lipid or PEG moiety is coupled to the exposed functional group.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (half-life, clearance, bioavailability) of a modified peptide.

Materials:

  • Test peptide, formulated in a suitable vehicle

  • Sprague-Dawley rats

  • Catheters for intravenous and subcutaneous administration and blood sampling

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for peptide quantification in plasma

Procedure:

  • Animal Preparation: Rats are cannulated for dosing and blood collection.

  • Dosing: A known dose of the peptide is administered intravenously (IV) to one group of rats and subcutaneously (SC) to another group.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the cannulated vein.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Processing: Plasma samples are typically subjected to protein precipitation or solid-phase extraction to remove larger proteins and interfering substances before analysis.

  • LC-MS/MS Analysis: The concentration of the peptide in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and for the SC group, bioavailability (F).

Visualizing the Concepts

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_pk Pharmacokinetic Evaluation SPPS Solid-Phase Peptide Synthesis Mod Chemical Modification (e.g., Lipidation, PEGylation) SPPS->Mod Purify Purification (HPLC) Mod->Purify Characterize Characterization (MS) Purify->Characterize Admin In Vivo Administration (e.g., IV, SC in Rats) Characterize->Admin Formulated Peptide Sample Blood Sampling Admin->Sample Analysis LC-MS/MS Analysis of Plasma Sample->Analysis PK_Model Pharmacokinetic Modeling Analysis->PK_Model

Caption: General workflow for developing and evaluating modified peptides.

PK_Improvement_Strategies cluster_strategies Modification Strategies Native Native Peptide (Short Half-Life) Unnatural_AA Unnatural Amino Acid Substitution Native->Unnatural_AA Lipidation Lipidation Native->Lipidation PEGylation PEGylation Native->PEGylation Cyclization Cyclization Native->Cyclization Modified Modified Peptide (Extended Half-Life) Unnatural_AA->Modified Lipidation->Modified PEGylation->Modified Cyclization->Modified

Caption: Key strategies for improving the pharmacokinetic profile of peptides.

Conclusion

The modification of peptides is a powerful approach to overcome their inherent pharmacokinetic limitations. As demonstrated by the success of GLP-1 analogs, strategies such as unnatural amino acid substitution, lipidation, PEGylation, and cyclization can dramatically extend a peptide's in vivo half-life, leading to more convenient dosing regimens and improved therapeutic outcomes. The choice of modification strategy depends on the specific peptide, its target, and the desired pharmacokinetic profile. A thorough understanding of these techniques and their impact, supported by robust experimental evaluation, is essential for the successful development of next-generation peptide therapeutics.

References

Head-to-head comparison of VLA-4 inhibitors derived from different scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Very Late Antigen-4 (VLA-4), an integrin receptor composed of α4 (CD49d) and β1 (CD29) subunits, plays a pivotal role in cell adhesion and trafficking. Its involvement in inflammatory diseases and cancer has made it a prime target for therapeutic intervention. A diverse array of small molecule inhibitors targeting VLA-4 has been developed, originating from various chemical scaffolds. This guide provides a head-to-head comparison of these inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform future drug development efforts.

VLA-4 Signaling and Inhibition

VLA-4 facilitates the adhesion of leukocytes to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), as well as to an alternatively spliced domain of fibronectin.[1] This interaction is crucial for the trafficking of immune cells to sites of inflammation. The activation of VLA-4 is a complex process involving both "inside-out" and "outside-in" signaling, which modulates the integrin's conformational state and affinity for its ligands.[2][3] VLA-4 inhibitors typically function by competitively blocking the binding of VLA-4 to VCAM-1.

VLA_4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) VCAM1->Downstream Outside-In Signaling Fibronectin Fibronectin Fibronectin->Downstream VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active Conformational Change VLA4_active->VCAM1 Binding VLA4_active->Fibronectin Binding Inside_Out Inside-Out Signaling (e.g., Chemokine Receptors, BCR) Inside_Out->VLA4_inactive Activation Cytoskeleton Cytoskeletal Reorganization Downstream->Cytoskeleton VLA4_Inhibitor VLA-4 Inhibitor VLA4_Inhibitor->VLA4_active Blocks Binding

Caption: VLA-4 signaling pathway and mechanism of inhibition.

Comparative Efficacy of VLA-4 Inhibitors

The efficacy of VLA-4 inhibitors is assessed through various in vitro and in vivo assays. Key performance metrics include binding affinity (IC50/EC50) to VLA-4, inhibition of cell adhesion, and the ability to mobilize hematopoietic stem and progenitor cells (HSPCs) in animal models. The following tables summarize the available quantitative data for a selection of VLA-4 inhibitors derived from different scaffolds.

In Vitro VCAM-1 Binding Affinity
InhibitorScaffold TypeAssay SystemIC50/EC50 (nM)Reference
BIO5192Small MoleculeG2 ALL cells expressing VLA-40.62[4]
CWHM-823Small MoleculeG2 ALL cells expressing VLA-44.6[4]
CWHM-824Small MoleculeG2 ALL cells expressing VLA-43.56[4]
SLU-2615PEGylated Small MoleculeG2 ALL cells expressing VLA-40.45[4]
SLU-2609PEGylated Small MoleculeG2 ALL cells expressing VLA-41.59[4]
AVA4746Non-peptidic Small MoleculeB-ALL cellsLow EC50 (specific value not stated)[5]
In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
InhibitorAnimal ModelDosePeak Mobilization (Fold Increase)Time to PeakReference
BIO5192MiceNot specified~300.5 - 1 hour[6][7]
CWHM-823BALB/c Mice3 mg/kgNot specified, synergistic with other agents30 minutes[4][8]
WU-106 (PEGylated)MiceNot specified~2-fold more than previous inhibitorsExtended beyond 4 hours[9]
Novel PEGylated AnaloguesMiceNot specifiedSuperior to anti-CD49d antibodyExtended beyond 24 hours[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of VLA-4 inhibitors.

VCAM-1 Binding Assay

This assay quantifies the ability of an inhibitor to block the binding of VLA-4-expressing cells to its ligand, VCAM-1.

VCAM1_Binding_Assay_Workflow A VLA-4 expressing cells (e.g., G2 ALL cells) B Pre-incubate with VLA-4 inhibitor A->B C Add recombinant soluble VCAM-1/Fc chimera protein B->C D Incubate C->D E Add PE-conjugated anti-human Fc antibody D->E F Analyze by Flow Cytometry E->F G Quantify VCAM-1 binding F->G

Caption: Workflow for a VCAM-1 binding assay.

Protocol:

  • Cell Preparation: VLA-4 expressing cells, such as the G2 acute lymphoblastic leukemia cell line, are harvested and washed.[4]

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the VLA-4 inhibitor for 15 minutes at room temperature.[4]

  • Ligand Binding: Recombinant soluble VCAM-1/Fc chimera protein is added to the cell suspension, and the mixture is incubated for an additional 30 minutes at room temperature.[4]

  • Detection: The binding of VCAM-1 is detected by adding a phycoerythrin (PE)-conjugated donkey anti-human Fc antibody.[4]

  • Analysis: The samples are analyzed by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of bound VCAM-1. An isotype control is used to determine background fluorescence.[4]

  • Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of VCAM-1 binding against the inhibitor concentration.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with a VLA-4 ligand, such as fibronectin or VCAM-1, and the inhibitory effect of VLA-4 antagonists on this process.

Protocol:

  • Plate Coating: 48-well plates are coated with an extracellular matrix protein like fibronectin or VCAM-1. Bovine serum albumin (BSA)-coated wells serve as a negative control.[6][10]

  • Cell Seeding: A suspension of VLA-4 expressing cells (e.g., murine A20 B-cells or human Jurkat T-cells) is prepared in serum-free media. The VLA-4 inhibitor is added to the cell suspension at various concentrations. 150 µL of the cell suspension is then added to each well.[6][10]

  • Incubation: The plate is incubated for 30-90 minutes in a cell culture incubator to allow for cell adhesion.[10]

  • Washing: Non-adherent cells are removed by gently washing the wells 4-5 times with phosphate-buffered saline (PBS).[10]

  • Staining and Quantification: The remaining adherent cells are fixed and stained. The stain is then extracted and quantified colorimetrically.[10]

In Vivo HSPC Mobilization Assay

This assay evaluates the in vivo efficacy of VLA-4 inhibitors by measuring the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood.

Protocol:

  • Animal Model: Mice (e.g., BALB/c or DBA/2J) are used for these studies.[4][8]

  • Inhibitor Administration: The VLA-4 inhibitor is administered to the mice, typically via subcutaneous injection.[8][9]

  • Blood Collection: Peripheral blood samples are collected at various time points after inhibitor administration (e.g., 30, 120, and 240 minutes).[4][8]

  • HSPC Quantification: The number of HSPCs in the peripheral blood is quantified using colony-forming unit (CFU) assays. Blood samples are cultured in methylcellulose-based media that supports the growth of hematopoietic colonies. After 6-8 days of culture, the colonies are counted.[4]

  • Data Analysis: The number of CFUs per milliliter of blood is calculated and compared to baseline levels or a vehicle control to determine the fold increase in HSPC mobilization.[6]

Conclusion

The development of VLA-4 inhibitors has seen significant progress, with newer generations of compounds demonstrating improved potency and pharmacokinetic properties. Notably, the use of PEGylation has emerged as a successful strategy to extend the half-life and duration of action of small molecule inhibitors, leading to enhanced in vivo efficacy.[9] While direct comparative data across all scaffolds is not always available in a single study, the information presented here provides a valuable resource for researchers. The choice of a VLA-4 inhibitor will depend on the specific application, whether it be for in vitro studies requiring high potency or for in vivo models where pharmacokinetic properties are critical. Future studies should aim to provide more comprehensive head-to-head comparisons to further guide the selection and development of these promising therapeutic agents.

References

Assessing the In Vivo Efficacy of 3-Amino-3-biphenyl-4-yl-propionic Acid Prodrugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential in vivo efficacy of prodrugs of 3-Amino-3-biphenyl-4-yl-propionic acid. Due to the limited publicly available data on this specific molecule, this analysis is based on the compound's structural similarity to known γ-aminobutyric acid (GABA) analogs and its presumed mechanism of action as a modulator of the GABA-B receptor. The guide compares the expected performance of such a compound with established GABA-B receptor agonists and positive allosteric modulators (PAMs), supported by experimental data from relevant preclinical models.

Introduction

This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its chemical structure suggests a potential interaction with GABA receptors, particularly the G-protein coupled GABA-B receptor. Modulation of the GABA-B receptor has therapeutic applications in spasticity, neuropathic pain, anxiety, and substance use disorders.

This guide will explore the potential therapeutic profile of this compound and its prodrugs by comparing it to two main classes of GABA-B receptor modulators:

  • GABA-B Receptor Agonists: Directly activate the GABA-B receptor. The prototypical example is baclofen.

  • GABA-B Receptor Positive Allosteric Modulators (PAMs): Do not activate the receptor directly but enhance the effect of endogenous GABA. Examples include GS39783 and BHF177.

Prodrugs of this compound would be designed to improve its pharmacokinetic properties, such as oral bioavailability and brain penetration.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of representative GABA-B receptor agonists and PAMs in various preclinical models. This data serves as a benchmark for predicting the potential efficacy of this compound prodrugs.

Table 1: Comparison of Efficacy in a Model of Sedation/Hypnosis (Loss of Righting Reflex in Mice)

CompoundClassDose Range (mg/kg, i.p.)Potentiation of Baclofen-Induced SedationIntrinsic Sedative EffectReference
BaclofenAgonist10 - 40N/AYes[1][2]
CGP7930PAM10 - 170YesNo[1][2]
rac-BHFFPAM10 - 100YesNo[1]

Table 2: Comparison of Efficacy in a Model of Anxiety (Elevated Plus Maze in Mice)

CompoundClassDose Range (mg/kg)Anxiolytic-like EffectReference
BaclofenAgonist1 - 5Inconsistent / often confounded by sedation[3]
GS39783PAM10 - 100Yes[3][4]
BHF177PAM3 - 30Yes[3]

Table 3: Comparison of Efficacy in a Model of Neuropathic Pain (Spinal Nerve Ligation in Rats)

CompoundClassRoute of AdministrationAnti-allodynic/Anti-hyperalgesic EffectMotor ImpairmentReference
BaclofenAgonistIntrathecalYesYes[5]
IsoguvacineGABA-A AgonistIntrathecalYesNo[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Loss of Righting Reflex in Mice

Objective: To assess the sedative/hypnotic effects of a compound.

Procedure:

  • Male C57BL/6J mice are used for the experiment.[6]

  • Animals are administered the test compound or vehicle via intraperitoneal (i.p.) injection.

  • At a predetermined time point after injection, each mouse is placed on its back in a V-shaped trough.

  • The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is recorded as a loss of righting reflex.[7][8]

  • For PAMs, a sub-threshold dose of a GABA-B agonist like baclofen is co-administered to assess potentiation of the sedative effect.[1][2]

Elevated Plus Maze in Rodents

Objective: To evaluate the anxiolytic or anxiogenic properties of a compound.

Procedure:

  • The elevated plus maze apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Rodents (rats or mice) are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded.

  • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.[9]

Spinal Nerve Ligation Model of Neuropathic Pain in Rats

Objective: To induce a state of chronic neuropathic pain to test the efficacy of analgesic compounds.

Procedure:

  • Male Sprague-Dawley rats are anesthetized.

  • The L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.[5]

  • Following a recovery period of several days, the animals develop tactile allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

  • Tactile allodynia is measured using von Frey filaments, where the threshold to paw withdrawal is determined.[5]

  • Thermal hyperalgesia is assessed by measuring the latency to paw withdrawal from a radiant heat source.[5]

  • Test compounds are administered (e.g., intrathecally) to assess their ability to reverse these pain-related behaviors.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like baclofen, or potentiation of GABA's effect by a PAM, initiates a G-protein mediated signaling cascade. This leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in a reduction of neuronal excitability.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Leads to GABA GABA GABA->GABAB_R Binds Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds PAM PAM PAM->GABAB_R Enhances GABA binding/efficacy PKA PKA cAMP->PKA Activates

Caption: GABA-B receptor signaling cascade.

Experimental Workflow for In Vivo Efficacy Assessment

The following workflow outlines the general steps for assessing the in vivo efficacy of a novel compound like a this compound prodrug.

experimental_workflow cluster_preclinical Preclinical In Vivo Assessment start Test Compound (Prodrug of this compound) pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies start->pk_pd_studies efficacy_models Efficacy Models (e.g., Neuropathic Pain, Anxiety) pk_pd_studies->efficacy_models side_effect_models Side Effect Models (e.g., Sedation, Motor Impairment) pk_pd_studies->side_effect_models data_analysis Data Analysis and Comparison to Benchmarks efficacy_models->data_analysis side_effect_models->data_analysis conclusion Assessment of Therapeutic Potential data_analysis->conclusion prodrug_logic Prodrug Prodrug of 3-Amino-3-biphenyl- 4-yl-propionic acid (Improved ADME properties) Active_Drug 3-Amino-3-biphenyl- 4-yl-propionic acid (Active Form) Prodrug->Active_Drug In vivo conversion (e.g., esterases) Target GABA-B Receptor Active_Drug->Target Binds to Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect Leads to

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-biphenyl-4-yl-propionic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 3-Amino-3-biphenyl-4-yl-propionic acid must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, from initial handling to final waste collection.

Due to the presence of the biphenyl moiety, which is found in compounds with known environmental hazards, this compound should be treated as a hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This conservative approach ensures the highest level of safety and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

In the event of accidental release, avoid dust formation and prevent the chemical from entering drains or waterways.[1] Spilled material should be collected using appropriate methods for solid waste and placed in a sealed, labeled container for disposal.[1]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Assumption of Hazard: Treat all waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous laboratory trash and sharps containers. Incompatible materials should be stored separately to prevent dangerous reactions.

2. Waste Accumulation and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid for collecting solid waste. For solutions, use a compatible liquid waste container.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) associated with the chemical (e.g., "Irritant," "Environmental Hazard").

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

  • Secondary containment, such as a tray or bin, should be used to capture any potential leaks.

4. Requesting Waste Pickup:

  • Once the waste container is full, or before it has been in storage for the maximum allowable time per your institution's policy (often 90 days), submit a chemical waste pickup request to your institution's EHS department.

  • Do not overfill waste containers. Leave adequate headspace to prevent spills.

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.

  • Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

  • After thorough rinsing and air drying, deface or remove the original label and dispose of the container as regular solid waste, or as directed by your EHS department.

Experimental Protocol Example: Neutralization (for Aqueous Waste)

While bulk solid should be disposed of as is, small quantities of aqueous solutions containing this compound may be neutralized before collection, if permitted by your institution.

Objective: To adjust the pH of an aqueous solution of this compound to a neutral range (typically 6-8) before collection as hazardous aqueous waste.

Materials:

  • Aqueous waste solution of this compound.

  • Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH).

  • pH indicator strips or a calibrated pH meter.

  • Stir bar and stir plate.

  • Appropriate PPE.

Procedure:

  • Place the aqueous waste container in a secondary containment vessel within a fume hood.

  • Add a stir bar and begin gentle stirring.

  • Measure the initial pH of the solution.

  • Slowly add dilute acid or base dropwise to adjust the pH towards neutral.

  • Continuously monitor the pH.

  • Once the pH is within the desired range, stop adding the neutralizing agent.

  • Record the neutralization on the hazardous waste tag.

  • Securely cap the container and store it in the SAA for pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Generation cluster_characterization Characterization & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate Waste Containing This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize segregate Segregate from Other Waste Streams characterize->segregate Is it hazardous? Yes (Precautionary) container Select Compatible, Leak-Proof Container segregate->container label_waste Label with 'Hazardous Waste' & Chemical Details container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa secondary_containment Use Secondary Containment saa->secondary_containment pickup Request EHS Waste Pickup secondary_containment->pickup empty_container Handle Empty Containers: Triple Rinse, Collect Rinsate, Deface Label pickup->empty_container Post-Collection

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific EHS guidelines and local regulations for complete compliance.

References

Personal protective equipment for handling 3-Amino-3-biphenyl-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-3-biphenyl-4-yl-propionic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-impermeable glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.[1]
Eyes/Face Safety glasses with side shields or gogglesMust conform to EN166 or OSHA 29 CFR 1910.133 standards.[2][3]
Body Laboratory coatA standard lab coat is required to protect against incidental contact.[1]
Respiratory Use in a well-ventilated areaWork in a chemical fume hood to avoid dust formation and inhalation.[4][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for managing this compound safely.

Handling Workflow:

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Post-Handling Cleanup prep Preparation handling Handling prep->handling Proceed with caution disposal Waste Disposal handling->disposal After experiment emergency Emergency Procedures handling->emergency In case of spill or exposure cleanup Cleanup disposal->cleanup After disposal a Consult Safety Data Sheet (SDS) b Ensure fume hood is operational a->b c Wear appropriate PPE b->c d Weigh and handle solid in fume hood e Avoid dust formation d->e f Keep container tightly closed when not in use e->f g Collect waste in a suitable, closed container h Label waste container clearly g->h i Dispose of according to local, regional, and national regulations h->i j Decontaminate work surfaces k Remove and dispose of contaminated gloves properly j->k l Wash hands thoroughly with soap and water k->l

Caption: Standard operating procedure for handling this compound.

Disposal Plan:

Chemical waste must be managed in accordance with institutional and regulatory guidelines.

  • Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, sealed, and properly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for chemical waste. Do not discharge into the environment or drains.[4]

  • Decontamination: All glassware and equipment should be decontaminated.

  • Regulatory Compliance: Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Workflow:

Emergency Response Protocol cluster_exposure In Case of Personal Exposure cluster_spill In Case of a Spill exposure Exposure Event inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. exposure->inhalation skin Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. exposure->skin eye Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor. exposure->eye ingestion Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. exposure->ingestion spill Spill or Leak evacuate Evacuate personnel to a safe area. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate contain Contain the spill. Prevent it from entering drains. ventilate->contain cleanup_spill Collect and arrange for disposal in suitable, closed containers. contain->cleanup_spill

Caption: Immediate actions for exposure or spill incidents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.